ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Description
Properties
IUPAC Name |
ethyl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVBGSJZBDBEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517745 | |
| Record name | Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-72-4 | |
| Record name | Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, a key intermediate in the production of the pharmaceutical agent Bendamustine. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
This compound (CAS No: 3543-72-4) is a crucial building block in the synthesis of Bendamustine, a bifunctional alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The purity and yield of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient. This guide outlines a common and effective synthetic route, commencing from the preparation of the key starting material, N1-methyl-4-nitro-1,2-benzenediamine.
Overview of the Synthetic Pathway
The most prevalent synthetic route to this compound involves a three-step process. The pathway begins with the synthesis of N1-methyl-4-nitro-1,2-benzenediamine, followed by its acylation with an adipic acid derivative to form a key amide intermediate. The final step involves the cyclization and esterification of this intermediate to yield the target compound.
Caption: Synthesis workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of N1-Methyl-4-nitro-1,2-benzenediamine
The synthesis of the starting material, N1-methyl-4-nitro-1,2-benzenediamine, can be achieved through the reaction of 2-fluoro-5-nitroaniline with methylamine.
Procedure:
-
In a sealed reaction vessel, 2-fluoro-5-nitroaniline is suspended in an aqueous or alcoholic solution of methylamine (typically 25-40%).
-
The mixture is heated to approximately 80-90°C and maintained at this temperature for several hours.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pH adjustment to precipitate the product, followed by filtration.
-
The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Step 2: Synthesis of 4-((2-Amino-4-nitrophenyl)(methyl)amino)-4-oxobutanoic acid
This step involves the acylation of N1-methyl-4-nitro-1,2-benzenediamine with adipic anhydride.
Procedure:
-
N1-methyl-4-nitro-1,2-benzenediamine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Adipic anhydride is added to the solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by TLC or HPLC analysis.
-
The solvent is removed under reduced pressure to yield the crude 4-((2-amino-4-nitrophenyl)(methyl)amino)-4-oxobutanoic acid. This intermediate is often used in the next step without extensive purification.
Step 3: Synthesis of this compound
The final step involves the cyclization of the amide intermediate and subsequent esterification to form the target compound.
Procedure:
-
The crude 4-((2-amino-4-nitrophenyl)(methyl)amino)-4-oxobutanoic acid is dissolved in an excess of ethanol, which serves as both the solvent and a reactant.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the cyclization and esterification is monitored by TLC or HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| N1-Methyl-4-nitro-1,2-benzenediamine | C₇H₉N₃O₂ | 167.17 | - | >90 |
| 4-((2-Amino-4-nitrophenyl)(methyl)amino)-4-oxobutanoic acid | C₁₁H₁₃N₃O₅ | 283.24 | - | Quantitative |
| This compound | C₁₄H₁₇N₃O₄ | 291.31 | 140-142[1] | 70-85 |
Logical Relationships in Synthesis
The synthesis is a sequential process where the product of each step serves as the reactant for the next. The successful formation of the final product is contingent on the efficient execution of each preceding reaction.
Caption: Logical flow of the synthesis process.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of Bendamustine. This guide provides a detailed overview of the synthetic pathway, including experimental protocols and key data points, to assist researchers and professionals in the field of drug development. Careful control of reaction conditions and purification procedures at each step is essential to ensure a high yield and purity of the final intermediate.
References
An In-Depth Technical Guide to Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: Physicochemical Properties and Synthetic Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the chemotherapeutic agent Bendamustine.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this nitrobenzimidazole derivative, detailed experimental protocols for its synthesis and subsequent conversion, and a visual representation of its place in the manufacturing of Bendamustine and the drug's mechanism of action. The information presented herein is intended to support researchers and professionals in drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light brown, pale yellow, or off-white crystalline powder.[2] It is an organic heterocyclic compound incorporating a substituted benzimidazole ring system linked to an ethyl ester-functionalized aliphatic chain.[2]
Data Presentation
The following tables summarize the key quantitative physicochemical properties of this compound.
| Identifier | Value | Source(s) |
| CAS Number | 3543-72-4 | [3][4] |
| Molecular Formula | C₁₄H₁₇N₃O₄ | [4][5] |
| Molecular Weight | 291.30 g/mol | [6] |
| Property | Value | Source(s) |
| Appearance | Light brown, pale yellow, or off-white crystalline powder | [2] |
| Melting Point | 100-104 °C | [5] |
| Boiling Point | 481.0 ± 25.0 °C (Predicted) | [5] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 244.7 °C | [6] |
| Refractive Index | 1.599 | [6] |
| pKa (Predicted) | 3.78 ± 0.10 | [2] |
| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in esters and ether solvents. | [5] |
Experimental Protocols
The following protocols are synthesized from various sources, primarily patents detailing the synthesis of Bendamustine, and represent a likely pathway for the preparation and subsequent reaction of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate with nitric acid and sulfuric acid to yield 5-nitro-1-methyl-1H-benzimidazole-2-butyric acid, which is then esterified.[5]
Materials:
-
Ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Appropriate reaction vessels and purification apparatus
Procedure:
-
Nitration: Carefully add ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate to a mixture of concentrated nitric and sulfuric acids at a controlled temperature to introduce the nitro group at the 5-position of the benzimidazole ring.
-
Hydrolysis (if necessary): Depending on the starting material and reaction conditions, the ester group may be hydrolyzed. If so, the resulting carboxylic acid, 5-nitro-1-methyl-1H-benzimidazole-2-butyric acid, is isolated.
-
Esterification: The carboxylic acid is then esterified by reacting with ethanol in the presence of an acid catalyst to yield the final product, this compound.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Reduction of the Nitro Group
The nitro group of this compound is reduced to an amino group to form ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, a subsequent intermediate in the synthesis of Bendamustine.
Materials:
-
This compound
-
Reducing agent (e.g., iron powder in the presence of hydrochloric acid, or catalytic hydrogenation)
-
Methanol or other suitable solvent
-
Filtration and purification equipment
Procedure:
-
Reaction Setup: Dissolve or suspend this compound in a suitable solvent such as methanol.
-
Reduction: Add the reducing agent (e.g., iron powder and a catalytic amount of concentrated HCl) to the reaction mixture.[7] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, can be purified by recrystallization or column chromatography.
Characterization
The synthesized compound and its subsequent products are typically characterized by a variety of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the nitro group (NO₂), ester carbonyl (C=O), and N-H bonds (in the reduced product).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
Mandatory Visualizations
Synthetic Pathway to Bendamustine
The following diagram illustrates the multi-step synthesis of Bendamustine, highlighting the role of this compound as a key intermediate.
Caption: Synthetic pathway of Bendamustine.
Mechanism of Action of Bendamustine
As this compound is a synthetic intermediate, it does not have a therapeutic signaling pathway. The following diagram illustrates the mechanism of action of the final drug, Bendamustine. Bendamustine functions as a bifunctional alkylating agent, causing DNA damage that leads to cell cycle arrest and apoptosis.[8][9][10]
Caption: Mechanism of action of Bendamustine.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. anaxlab.com [anaxlab.com]
- 4. molkem.com [molkem.com]
- 5. chembk.com [chembk.com]
- 6. innospk.com [innospk.com]
- 7. US20130317234A1 - Process for Preparation of Intermediates of Bendamustine - Google Patents [patents.google.com]
- 8. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS 3543-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, with the CAS number 3543-72-4, is a heterocyclic organic compound. It is structurally characterized by a benzimidazole core, which is a common motif in medicinal chemistry, substituted with a methyl group, a nitro group, and an ethyl butanoate chain. This compound is of significant interest primarily as a key intermediate in the synthesis of the anticancer drug Bendamustine.[1][2][3][4] While the broader class of benzimidazole derivatives is known for a wide range of biological activities including antibacterial, anti-inflammatory, and anti-tumor effects, this particular ester is principally utilized for its role in pharmaceutical manufacturing.[5]
This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its physicochemical properties, a detailed synthesis protocol, and its established role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₄ | [5][6] |
| Molecular Weight | 291.3 g/mol | [5][6] |
| CAS Number | 3543-72-4 | [5] |
| Appearance | Light brown to pale yellow or off-white crystalline powder | [5] |
| Melting Point | 100-104 °C | [5][7] |
| Boiling Point (Predicted) | 481.0 ± 25.0 °C at 760 mmHg | [5][6][7] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [5][6][7] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, Ethanol, and Dimethylformamide. Slightly soluble in esters and ether solvents. | [5] |
| pKa (Predicted) | 3.78 ± 0.10 | |
| LogP (Predicted) | 2.73 | [6] |
| Flash Point (Predicted) | 244.7 ± 23.2 °C | [6] |
| Refractive Index (Predicted) | 1.599 |
Synthesis
This compound is synthesized as an intermediate in the multi-step preparation of Bendamustine. The following experimental protocol is based on descriptions found in patents outlining the synthesis of Bendamustine.
Experimental Protocol: Esterification of 1-methyl-5-nitro-1H-benzimidazole-2-butanoic acid
This procedure details the conversion of 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid to its corresponding ethyl ester.
Materials:
-
4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid (CAS 31349-48-1)
-
Ethanol
-
Sulfuric acid (96%)
-
Triethylamine
Procedure:
-
Suspend 157 g (596.4 mmol) of 1-methyl-5-nitro-1H-benzimidazole-2-butanoic acid in 1374 g of ethanol in a suitable reaction vessel.
-
Carefully add 43.8 g of 96% sulfuric acid to the suspension.
-
Heat the reaction mixture to 50 °C.
-
Reflux the reaction mixture for 10 hours.
-
After the reaction is complete, concentrate the mixture to induce crystallization.
-
Neutralize the catalytic acid with triethylamine.
-
Promote further crystallization by cooling the mixture.
-
Collect the precipitate by filtration.
-
Wash the collected product, ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butanoate, with ethanol.
-
Dry the final product to yield 163 g (559.5 mmol) with a purity of >99% (yield 93.8% of the theoretical value).
Synthesis Workflow Diagram
Caption: Synthesis workflow for the esterification reaction.
Role in Drug Development
The primary and well-documented application of this compound is as a crucial intermediate in the synthesis of Bendamustine.[1][2][3][4] Bendamustine is an alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma, and multiple myeloma.
The synthesis of Bendamustine from this intermediate involves the reduction of the nitro group to an amino group, followed by alkylation of the resulting aniline derivative. The ethyl ester is subsequently hydrolyzed to the corresponding carboxylic acid to yield the final active pharmaceutical ingredient.
Logical Relationship Diagram: Role as an Intermediate
Caption: From intermediate to active pharmaceutical ingredient.
Biological Activity
While compounds containing the benzimidazole scaffold are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects, there is a lack of specific studies on the biological activity of this compound itself. Its primary role is that of a synthetic intermediate, and as such, it has not been extensively evaluated for its own pharmacological properties. The interest in this molecule is predominantly for its utility in the synthesis of Bendamustine.
Safety and Handling
This compound is an organic chemical and should be handled with appropriate safety precautions in a laboratory setting. It may be irritating to the eyes, skin, and respiratory tract.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound (CAS 3543-72-4) is a well-characterized chemical compound with its primary significance lying in its role as a key intermediate in the synthesis of the chemotherapeutic agent Bendamustine. While its physicochemical properties are documented, its biological activity has not been a focus of research, which is typical for a synthetic precursor. This guide provides researchers and drug development professionals with the core technical information required for its synthesis, handling, and application in the context of pharmaceutical manufacturing.
References
- 1. 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester | 3543-72-4 [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. innospk.com [innospk.com]
- 4. veeprho.com [veeprho.com]
- 5. chembk.com [chembk.com]
- 6. CAS#:3543-72-4 | 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester | Chemsrc [chemsrc.com]
- 7. 3543-72-4 | CAS DataBase [m.chemicalbook.com]
Structure Elucidation of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, a key intermediate in the synthesis of the alkylating agent Bendamustine. This document details the synthetic pathway, predicted spectroscopic data based on its known structure, and the relevant biological context of its final product. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound (CAS No. 3543-72-4) is a crucial intermediate in the multi-step synthesis of Bendamustine, a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma, and multiple myeloma. The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the synthetic route and provides a detailed analysis of the expected analytical data for the structural confirmation of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3543-72-4 | [1][2] |
| Molecular Formula | C14H17N3O4 | [1][2] |
| Molecular Weight | 291.30 g/mol | [1] |
| Appearance | Light brown solid | [3] |
| Melting Point | 112-114 °C | [3] |
Spectroscopic Data (Predicted)
Due to the limited availability of public domain experimental spectra for this specific intermediate, the following tables present predicted data based on the known chemical structure and analysis of similar compounds.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | Ar-H (H-4) |
| ~8.15 | dd | 1H | Ar-H (H-6) |
| ~7.60 | d | 1H | Ar-H (H-7) |
| 4.15 | q | 2H | -O-CH₂ -CH₃ |
| 3.85 | s | 3H | N-CH₃ |
| 3.10 | t | 2H | -CH₂ -C=O |
| 2.50 | t | 2H | Ar-CH₂ - |
| 2.20 | p | 2H | -CH₂-CH₂ -CH₂- |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | C =O (Ester) |
| ~155.0 | N-C =N |
| ~148.0 | Ar-C -NO₂ |
| ~143.0 | Ar-C |
| ~140.0 | Ar-C |
| ~119.0 | Ar-C H |
| ~117.0 | Ar-C H |
| ~109.0 | Ar-C H |
| 60.8 | -O-C H₂- |
| 32.0 | N-C H₃ |
| 31.5 | -C H₂-C=O |
| 26.0 | Ar-C H₂- |
| 24.5 | -CH₂-C H₂-CH₂- |
| 14.2 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1520, ~1340 | Strong | N-O stretch (nitro group) |
| ~1610, ~1460 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry
| m/z | Ion |
| 291.12 | [M]⁺ |
| 246.10 | [M - OEt]⁺ |
| 218.09 | [M - CO₂Et]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved via a multi-step process as described in the patent literature.[4]
Synthesis of Intermediate 2: 5-((1-methyl-2-amino-4-nitrophenyl)amino)-5-oxopentanoic acid
-
Acylation: 2-chloro-5-nitroaniline is reacted with glutaric anhydride in toluene at 80°C for 3 hours to yield an acylated intermediate.[5]
-
Amination: The resulting intermediate is then reacted with a 40% aqueous solution of methylamine at 50°C for 3 hours.[5]
-
Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted to 4-5 with 2N hydrochloric acid to precipitate the yellow solid intermediate 2, which is then filtered, washed with toluene, and dried.[5]
Synthesis of this compound
-
Cyclization and Esterification: Intermediate 2 is dissolved in absolute ethanol.[5]
-
Concentrated sulfuric acid (98%) is added dropwise to the solution.[5]
-
The reaction mixture is heated to reflux at 80°C for 3 hours.[5]
-
Work-up: After cooling, the reaction solution is poured into a saturated aqueous solution of potassium carbonate to neutralize the acid and precipitate the crude product.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Visualizations
Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to the target intermediate.
Logical Workflow for Structure Elucidation
This diagram outlines the logical workflow for the complete structural elucidation of the target compound.
Caption: Workflow for structural confirmation.
Conclusion
The structural elucidation of this compound is a critical step in the quality control of Bendamustine synthesis. This guide provides a framework for its synthesis and characterization based on available literature and predictive spectroscopic analysis. The detailed protocols and expected analytical data serve as a valuable resource for scientists engaged in the synthesis and analysis of this important pharmaceutical intermediate.
References
ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a key chemical intermediate primarily recognized for its critical role in the synthesis of the alkylating agent Bendamustine.[1][2][3] Bendamustine is a nitrogen mustard derivative used in the treatment of various cancers, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma, and multiple myeloma. Understanding the properties and synthesis of this intermediate is crucial for the efficient and scalable production of Bendamustine and its analogues. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological relevance of this compound.
Molecular Profile
The molecular formula and weight of this compound have been determined and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₄ |
| Molecular Weight | 291.31 g/mol |
| CAS Number | 3543-72-4 |
Physicochemical Properties
This compound is typically a light brown or yellow crystalline solid.[4] It is soluble in organic solvents such as ethanol and dimethylformamide.[4]
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A common synthetic route starts from 2-chloro-5-nitroaniline and proceeds through acylation, substitution, and subsequent cyclization and esterification reactions.
Experimental Protocol: Synthesis from 2-chloro-5-nitroaniline
This protocol is a generalized representation based on common synthetic strategies.
Step 1: Acylation of 2-chloro-5-nitroaniline
-
In a suitable reaction vessel, dissolve 2-chloro-5-nitroaniline in an appropriate solvent such as toluene.
-
Add glutaric anhydride to the solution at room temperature.
-
Heat the reaction mixture to approximately 80°C for a sufficient duration (e.g., 3 hours) to ensure the completion of the acylation reaction.
-
Cool the mixture to room temperature and isolate the resulting solid intermediate by filtration.
-
Dry the solid product to obtain the acylated intermediate.
Step 2: Substitution with Methylamine
-
To the intermediate obtained in Step 1, add an aqueous solution of methylamine (e.g., 40%).
-
Heat the reaction mixture to around 50°C for approximately 3 hours.
-
After cooling to room temperature, adjust the pH of the solution to 4-5 using an acid (e.g., 2N hydrochloric acid) to precipitate the substituted product.
-
Stir the mixture to allow for complete precipitation, then collect the solid by filtration.
-
Wash the filter cake with a suitable solvent (e.g., toluene) and dry to yield the second intermediate.
Step 3: Cyclization and Esterification
-
Suspend the intermediate from Step 2 in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux (approximately 80°C) for about 3 hours to facilitate both the cyclization to form the benzimidazole ring and the esterification of the carboxylic acid.
-
After cooling, the reaction mixture can be worked up by pouring it into a saturated aqueous solution of a weak base to neutralize the acid and precipitate the final product.
-
The crude this compound can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Role in Bendamustine Synthesis
This compound is a crucial precursor in the total synthesis of Bendamustine. The subsequent steps in the synthesis of Bendamustine typically involve the reduction of the nitro group to an amine, followed by the introduction of the bis(2-chloroethyl)amine moiety.
The following diagram illustrates the logical workflow for the synthesis of Bendamustine, highlighting the position of this compound as a key intermediate.
Caption: Synthesis Pathway of Bendamustine.
Biological Activity
While the primary significance of this compound is as a synthetic intermediate, some sources suggest that benzimidazole derivatives, in general, may possess a range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[4] However, the specific biological profile of this particular compound is not extensively documented, as research has predominantly focused on its utility in the synthesis of Bendamustine.
Conclusion
This compound is a compound of significant interest in the field of medicinal chemistry and pharmaceutical manufacturing. Its well-defined molecular characteristics and established synthetic pathways make it an indispensable component in the production of the important chemotherapeutic agent, Bendamustine. Further research into the synthesis and purification of this intermediate could lead to more efficient and cost-effective production of this life-saving medication.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a key intermediate in the synthesis of the alkylating agent Bendamustine, a chemotherapy drug used in the treatment of chronic lymphocytic leukemia (CLL), multiple myeloma, and non-Hodgkin's lymphoma.[1][2] The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence its handling, processing, and the overall efficiency and purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and outlines detailed experimental protocols for their determination.
Physicochemical Properties
The available data on the physicochemical properties of this compound are summarized below. It is important to note that while qualitative data is available, specific quantitative data from public sources is limited.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₇N₃O₄ | [3] |
| Molecular Weight | 291.30 g/mol | |
| Appearance | Colorless to yellow crystalline or powdery substance; Light Brown Solid | [3] |
| Melting Point | 112-114 °C or 140-142 °C | |
| Solubility | Soluble in ethanol and dimethylformamide (DMF); Slightly soluble in esters and ether solvents. | [3] |
| Stability | Relatively stable at room temperature. Decomposes when exposed to light, heat, and moisture. | [3] |
Solubility Profile
A comprehensive understanding of the solubility of this compound in various solvents is crucial for its purification, formulation, and for predicting its behavior in biological systems.
Qualitative Solubility
As indicated in the table above, the compound is known to be soluble in polar aprotic solvents like dimethylformamide and protic solvents like ethanol. Its solubility is limited in less polar solvents such as esters and ethers.[3]
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. To obtain precise solubility values (e.g., in mg/mL or µg/mL), experimental determination is necessary. The following sections outline standard protocols for such determinations.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, this section provides detailed methodologies for determining both kinetic and thermodynamic solubility, which are standard assays in drug discovery and development.[4][5][6][7][8][9]
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used to determine the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[4][5][6][8][10] This method is particularly useful in early drug discovery for rapid screening of compound libraries.
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[10]
-
Assay Plate Preparation: In a 96-well plate, add 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 10 µL of the 20 mM stock solution to the buffer in each well. This results in a final compound concentration of 400 µM with 2% DMSO.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous shaking.[6]
-
Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.
-
Sample Analysis: Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantification: Determine the solubility by comparing the measured concentration against a calibration curve prepared from the stock solution.
Thermodynamic Solubility Assay
Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "true solubility".[7][9][11] This method is more time and resource-intensive than the kinetic assay but provides more accurate data for formulation development.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., buffers at various pH values).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, separate the solid and liquid phases by filtration or centrifugation.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Stability Profile
The stability of this compound is a critical attribute that can impact its quality, purity, and the safety of the final API. The presence of a nitro group and an ester functionality suggests potential susceptibility to degradation.
General Stability
The compound is reported to be relatively stable at room temperature but may decompose upon exposure to light, heat, and moisture.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing and forced degradation studies.[14][15][16][17]
Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples before analysis.[18]
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide at room temperature. Collect samples at different intervals (e.g., 30 minutes, 1, 2, and 4 hours) and neutralize before analysis.[18]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature, protected from light. Analyze samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).[18]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) in a stability chamber. Analyze samples at specified time points (e.g., 1, 2, 5, and 7 days).[18]
-
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Potential Signaling Pathways and Biological Relevance
This compound is primarily of interest as a precursor to Bendamustine.[1] Therefore, its biological relevance is intrinsically linked to the mechanism of action of Bendamustine.
Role as a Bendamustine Intermediate
The synthesis of Bendamustine involves the reduction of the nitro group of this compound to an amino group, followed by the introduction of the bis(2-chloroethyl)amine moiety.
Mechanism of Action of Bendamustine
Bendamustine is an alkylating agent that forms covalent bonds with electron-rich nucleophilic moieties in DNA.[1][2][19] This leads to intra- and inter-strand DNA cross-links, which inhibit DNA replication and repair, ultimately inducing cell death (apoptosis).[1] While the precise mechanism is not fully elucidated, its effects on the cell cycle are similar to other alkylating agents like cyclophosphamide.[19]
Potential Metabolic Pathways
The nitro group in nitroaromatic compounds can undergo metabolic reduction. This process is often catalyzed by nitroreductases and can proceed through nitroso and N-hydroxylamino intermediates to form the corresponding amine.[20] Such metabolic transformations could potentially occur if this compound were to be absorbed systemically. The ester group could also be susceptible to hydrolysis by esterases.
Caption: General Nitroreduction Metabolic Pathway.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While quantitative data for this specific intermediate is scarce in the public domain, this document provides robust, detailed experimental protocols based on industry standards and regulatory guidelines for the determination of these critical physicochemical properties. The provided workflows and methodologies will enable researchers and drug development professionals to generate the necessary data to ensure the quality and consistency of this key pharmaceutical intermediate. A thorough understanding of its solubility and stability is paramount for the efficient and safe production of Bendamustine.
References
- 1. Bendamustine Pharmacology - BioPharma Notes [biopharmanotes.com]
- 2. Bendamustine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evotec.com [evotec.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. benchchem.com [benchchem.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Nitrobenzimidazole Derivatives
The nitrobenzimidazole scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" from which a vast array of pharmacologically active compounds have been developed. The introduction of a nitro group to the benzimidazole core profoundly influences the molecule's electronic properties, unlocking a diverse spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of nitrobenzimidazole derivatives, with a focus on their applications in oncology, infectious diseases, and cardiovascular medicine.
Discovery and Historical Context
Early investigations into nitrobenzimidazole derivatives were often part of broader screening programs for antimicrobial and antiparasitic agents. The structural similarity of the benzimidazole core to purines allowed these compounds to interact with various biological targets. The addition of the electron-withdrawing nitro group was found to modulate this activity, often enhancing potency against specific pathogens. Over the decades, research has expanded significantly, revealing potent anticancer, antihypertensive, and other therapeutic properties, cementing the importance of this chemical class in modern drug discovery.
Synthetic Methodologies
The synthesis of nitrobenzimidazole derivatives is well-established, with several reliable methods available. The most common approach involves the condensation of a substituted o-phenylenediamine with an aldehyde, carboxylic acid, or a related functional group.
A primary route for synthesizing 2-substituted-5-nitrobenzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes. This reaction can be performed under conventional heating or via microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis and purification of 2-substituted-5-nitrobenzimidazole derivatives.
Experimental Protocol: Conventional Synthesis of 2-Substituted-5-Nitrobenzimidazoles[5]
This protocol details the synthesis of 2-substituted-5-nitrobenzimidazoles via the condensation of 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde using sodium metabisulfite as an oxidizing agent.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Ice bath
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chloroform:methanol (9:1) solvent system for TLC
-
Ethyl acetate
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of DME.
-
Add 1.01 equivalents of the selected aromatic aldehyde to the mixture.
-
Stir the reaction mixture at 0°C in an ice bath for 2 hours.
-
Following the initial stirring, reflux the mixture for 1 hour to form the Schiff base intermediate.
-
To the intermediate, add further DME and 1.01 equivalents of sodium metabisulfite.
-
Stir the mixture under reflux for 48 hours.
-
Monitor the completion of the reaction using TLC with a chloroform:methanol (9:1) solvent system.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash it with water, and then dry.
-
Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole.
-
In cases where a precipitate does not form, extract the product from the aqueous mixture using ethyl acetate.
Experimental Protocol: Microwave-Assisted Synthesis[6][7]
This protocol describes a rapid, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles using microwave irradiation.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted phenoxyacetic acids
-
6N Hydrochloric acid (HCl)
-
Microwave reactor
-
Ice
-
Aqueous ammonia
-
Ethanol-water system for recrystallization
Procedure:
-
In a sealed microwave reactor vessel, mix 0.01 moles of 4-nitro-o-phenylenediamine and 0.01 moles of a substituted phenoxyacetic acid.
-
Add 1-2 mL of 6N HCl to the mixture.
-
Irradiate the vessel in a microwave reactor for 2.5–3.5 minutes at 400W.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Neutralize the mixture with aqueous ammonia to precipitate the product.
-
Collect the product by filtration and recrystallize from an ethanol-water system.
Therapeutic Applications and Biological Activity
Nitrobenzimidazole derivatives have been extensively studied and have demonstrated a wide range of biological activities. The primary areas of investigation include their use as anticancer, antimicrobial, and antihypertensive agents.
Anticancer Activity
The anticancer potential of nitrobenzimidazoles is a significant area of research. These compounds exert their effects through various mechanisms, most notably by inhibiting key signaling pathways involved in tumor growth and proliferation, and by disrupting the cellular machinery required for cell division.
A primary mechanism of action is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met) tyrosine kinases. These receptors are crucial for angiogenesis (the formation of new blood vessels) and metastasis. By blocking these pathways, nitrobenzimidazole derivatives can effectively starve tumors of their blood supply and prevent their spread.
Table 1: Anticancer Activity of Selected Nitrobenzimidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3c | Colon (HCT-116) | Cytotoxicity | - | [1] |
| Compound 3l | Renal (TK-10) | Cytotoxicity | - | [1] |
| 1 | Breast (MCF-7) | Cytotoxicity | - | [2] |
| 2 | Breast (MCF-7) | Cytotoxicity | - | [2] |
| 51 | Liver (HepG-2) | EGFR Kinase Assay | - | [2] |
Note: Specific IC50 values were not provided in the abstract for some compounds.
Antimicrobial and Antiparasitic Activity
Historically, the antimicrobial and antiparasitic effects of benzimidazoles have been a major focus. The addition of a nitro group can enhance this activity. These compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi. Their antiparasitic applications include activity against protozoa like Giardia intestinalis and Trichomonas vaginalis.
The mechanism of antimicrobial action is often related to the inhibition of essential cellular processes in the pathogen, such as nucleic acid synthesis or microtubule formation, which is structurally different from that in mammalian hosts.
Table 2: Antimicrobial Activity of Selected Nitrobenzimidazole Derivatives
| Compound ID | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| Series 94 | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Antibacterial | 12.5 | [1] |
| Series 93a-c | Fungi | Antifungal | 12.5 | [1] |
| Compound 7 | Giardia intestinalis | Antiprotozoal | IC50 = 3.95 µM | [3] |
| Compound 7 | Trichomonas vaginalis | Antiprotozoal | - | [3] |
| Compound 8 | Trichomonas vaginalis | Antiprotozoal | - | [3] |
Note: Some data is presented as IC50 values for antiprotozoal activity.
Antihypertensive Activity
Certain nitrobenzimidazole derivatives have been designed as potent antihypertensive agents. Their primary mechanism of action is the antagonism of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a peptide hormone that causes vasoconstriction and a subsequent increase in blood pressure. By blocking its receptor, these derivatives promote vasodilation and lower blood pressure.
This targeted approach makes them promising candidates for the treatment of hypertension, a major risk factor for cardiovascular diseases.
Table 3: Antihypertensive Activity of a Selected Nitrobenzimidazole Derivative
| Compound ID | Target | Assay Type | IC50 | In Vivo Effect | Reference |
| Compound 3 | AT1 Receptor | Radioligand Binding | 1.03 ± 0.26 nM | Lowers MBP by 30-41 mmHg in rats | [4] |
Key Experimental Protocols in Biological Evaluation
The evaluation of nitrobenzimidazole derivatives relies on a suite of standardized in vitro assays to quantify their biological activity.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a cornerstone for screening potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, typically at 570 nm.
General Protocol:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole derivative. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It establishes the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Principle: The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the agent at which there is no visible growth.
General Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the nitrobenzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard, then diluted to achieve a final concentration of ~5x105 CFU/mL in the wells).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that prevented visible growth.
Conclusion
The discovery and development of nitrobenzimidazole derivatives represent a significant chapter in the history of medicinal chemistry. From their early exploration as antimicrobial agents to their current investigation as targeted therapies for cancer and hypertension, these compounds have consistently demonstrated remarkable versatility. The presence of the nitro group on the benzimidazole scaffold is key to their diverse pharmacological profiles. Continued research into the synthesis of novel derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapeutic agents for a wide range of diseases. This guide has provided a technical overview of their history, synthesis, and biological evaluation, offering a foundation for researchers and drug development professionals working with this important class of molecules.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
The Multifaceted Biological Activities of Nitrobenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nitrobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of compounds with significant biological activities. The introduction of a nitro group onto the benzimidazole core profoundly influences the molecule's electronic properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of nitrobenzimidazole compounds, with a focus on their anticancer, antimicrobial, antiparasitic, and antiviral properties. This document details the synthetic strategies, experimental protocols for activity assessment, and the underlying mechanisms of action, supported by quantitative data and visual representations of key biological pathways and experimental workflows.
Synthesis of Nitrobenzimidazole Derivatives
The synthesis of 2-substituted-5-nitrobenzimidazoles is commonly achieved through the condensation of 4-nitro-o-phenylenediamine with a variety of aromatic aldehydes or carboxylic acids.[1][2] Both conventional heating and microwave-assisted methods have been successfully employed to facilitate this reaction.[1]
A prevalent laboratory-scale synthesis involves the reaction of 4-nitro-1,2-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent such as sodium metabisulfite.[3]
Below is a generalized workflow for the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.
Caption: Generalized workflow for the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.
Anticancer Activity
Nitrobenzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected nitrobenzimidazole compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [3] |
| 2 | 2-(aryl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | Induces Apoptosis | [3] |
| 3 | N-substituted 6-nitro-1H-benzimidazole | HepG2 (Hepatocyte Carcinoma) | Varies | [5] |
| 4 | N-substituted 6-nitro-1H-benzimidazole | MDA-MB-231 (Breast Adenocarcinoma) | Varies | [5] |
| 5 | Benzimidazole-based 1,3,4-oxadiazole derivative | MDA-MB-231 | Varies | [4] |
| 6 | Benzimidazole-based 1,3,4-oxadiazole derivative | SKOV3 (Ovarian Cancer) | Varies | [4] |
| 7 | Benzimidazole-based 1,3,4-oxadiazole derivative | A549 | Varies | [4] |
Mechanism of Action: PARP Inhibition and Apoptosis
A key mechanism underlying the anticancer activity of some nitrobenzimidazoles is the inhibition of Poly(ADP-ribose) polymerase (PARP).[3] PARP is a family of enzymes crucial for DNA repair. By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis.[3] Some derivatives have been shown to induce cell cycle arrest, primarily in the S phase.[3]
The signaling pathway below illustrates how nitrobenzimidazole-mediated PARP inhibition can lead to apoptosis.
Caption: Signaling pathway of nitrobenzimidazole-induced apoptosis via PARP inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the nitrobenzimidazole compound. Include appropriate vehicle and untreated controls.[7]
-
Incubation: Incubate the plates for a period of 24 to 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
Antimicrobial and Antiparasitic Activities
Nitrobenzimidazole derivatives have demonstrated a broad spectrum of activity against various microorganisms, including bacteria, fungi, and protozoan parasites.[8][9]
Quantitative Antimicrobial and Antiparasitic Data
The following tables summarize the in vitro antimicrobial and antiparasitic activities of selected nitrobenzimidazole compounds, expressed as Minimum Inhibitory Concentration (MIC) for bacteria and fungi, and IC50 for parasites.
Table 2: Antibacterial and Antifungal Activity of Nitrobenzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans | Reference |
| 8 | 5-nitro-2-aryl substituted-1H-benzimidazole | Varies | Varies | Varies | [1] |
| 9 | 2-substituted benzimidazole | 8 (MRSA) | - | - | [10] |
| 10 | 2-substituted benzimidazole | - | 2 | - | [10] |
| 11 | 5-nitro 2-substituted benzimidazole | Zone of Inhibition: 18mm (B. cereus) | Zone of Inhibition: 17mm | - | [8] |
Table 3: Antiparasitic Activity of Nitrobenzimidazole Derivatives (IC50 in µM)
| Compound ID | Derivative Type | G. intestinalis | T. vaginalis | Reference |
| 12 | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide | 3.95 | - | [11] |
| 13 | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide | - | More active than benznidazole | [11] |
| 14 | 6-Nitro-1H-benzimidazole derivative | - | Nanomolar range | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the nitrobenzimidazole compound in a 96-well microtiter plate containing a suitable broth medium.[10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[10]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[10]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Antiviral Activity
Certain nitrobenzimidazole derivatives have also been investigated for their potential as antiviral agents.
Quantitative Antiviral Data
The following table presents the in vitro antiviral activity of selected nitrobenzimidazole compounds, with activity reported as IC50 values.
| Compound ID | Derivative Type | Virus | IC50 (µM) | Reference |
| 15 | 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | 2.9 | [15] |
| 16 | 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | ~0.7 | [15] |
| 17 | Resveratrol nitro-derivative | Influenza A (H1N1) | Varies | [16] |
Conclusion
Nitrobenzimidazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy against cancer cells, various microbial pathogens, parasites, and viruses highlights their potential for further development as therapeutic agents. The ability to readily modify the benzimidazole scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the design of next-generation drugs with improved potency and selectivity. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of nitrobenzimidazole compounds, intended to support ongoing research and development efforts in this important area of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 9. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group: A Key Modulator of Benzimidazole Reactivity and Bioactivity
A Technical Guide for Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic substitution on this bicyclic aromatic heterocycle is a critical aspect of drug design, allowing for the fine-tuning of physicochemical properties and biological activity. Among the various substituents, the nitro group (–NO₂) holds a position of particular significance. Its potent electron-withdrawing nature profoundly influences the reactivity, metabolic stability, and pharmacological profile of benzimidazole derivatives, making it a "double-edged sword" that offers both opportunities and challenges in drug development.
This technical guide provides an in-depth analysis of the multifaceted role of the nitro group in modulating the chemical reactivity and biological activity of benzimidazole derivatives.
Electronic Influence of the Nitro Group on the Benzimidazole Core
The nitro group is a powerful deactivating and electron-withdrawing group (EWG) due to both resonance (-R effect) and inductive (-I effect) effects. When attached to the benzimidazole ring, typically at the 5- or 6-position, it significantly reduces the electron density of the entire aromatic system.
This electron withdrawal has several key consequences:
-
Decreased Basicity: The nitro group lowers the pKa of the benzimidazole ring. The lone pair of electrons on the N-1 nitrogen is less available for protonation, making the molecule less basic compared to its unsubstituted counterpart. This can have a profound impact on the drug's solubility, membrane permeability, and interaction with target proteins.
-
Increased Acidity of the N-H Bond: The electron-withdrawing effect enhances the acidity of the proton on the N-1 nitrogen, facilitating its deprotonation. This is particularly relevant for reactions involving N-alkylation or other substitutions at this position.
-
Activation towards Nucleophilic Attack: By reducing the electron density of the benzene ring portion of the scaffold, the nitro group makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a pathway that is generally difficult for unsubstituted benzimidazoles.
-
Deactivation towards Electrophilic Attack: Conversely, the electron-deficient ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions.
Impact on Chemical Synthesis and Reactivity
The electronic perturbations caused by the nitro group serve as a powerful tool for synthetic chemists, enabling regioselective reactions and the construction of complex derivatives.
Synthesis of Nitro-Benzimidazole Derivatives
The primary method for synthesizing nitro-benzimidazoles is the Phillips condensation reaction.[1][2] This involves the cyclocondensation of a nitro-substituted o-phenylenediamine with an aldehyde or carboxylic acid under acidic conditions.[3][4] For instance, reacting 4-nitro-o-phenylenediamine with various aromatic aldehydes is a common route to 2-aryl-5(6)-nitro-benzimidazoles.
dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Phillips Condensation for Nitro-Benzimidazoles", fontname="Arial", fontsize=12, labelloc="t", width=8.4, height=3.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="4-Nitro-o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aldehyde (R-CHO)\nor Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Vessel\n(Acid Catalyst, e.g., HCl)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Condensation &\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Work-up &\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="2-Substituted-5-nitro-\n1H-benzimidazole", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", peripheries=2];
// Edges A -> C [label="Reagent 1"]; B -> C [label="Reagent 2"]; C -> D [label="Heating (Reflux)"]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"]; } dot Caption: Workflow for the Phillips condensation synthesis.
Detailed Experimental Protocol: Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles
The following protocol is a representative example adapted from literature procedures for the synthesis of 2-aryl-5-nitro-1H-benzimidazoles.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Dimethoxyethane (DME)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.53 g (10 mmol) of 4-nitro-1,2-phenylenediamine in 50 mL of dimethoxyethane.
-
Addition of Aldehyde: Add 1.36 g (10 mmol, 1.0 equivalent) of the substituted aromatic aldehyde to the suspension.
-
Schiff Base Formation: Stir the mixture at room temperature for 30 minutes, then heat under reflux for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Cyclization: After reflux, add 1.90 g (10 mmol, 1.0 equivalent) of sodium metabisulfite as an oxidizing agent to the reaction mixture.
-
Reaction Completion: Continue to stir the mixture under reflux for an additional 24-48 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol 9:1).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and pour the reaction mixture onto 200 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent such as ethanol.
-
Characterization: Characterize the final product using techniques such as Melting Point, IR, ¹H NMR, and Mass Spectrometry.
Role of the Nitro Group in Biological Activity
The nitro group is a critical pharmacophore in many biologically active benzimidazoles. Its presence can confer or enhance a wide range of therapeutic properties, including antimicrobial, anticancer, and antiparasitic effects.
-
Antiparasitic Activity: Nitro-benzimidazoles are particularly well-known for their efficacy against protozoan parasites like Giardia lamblia, Trichomonas vaginalis, and Trypanosoma cruzi. The mechanism often involves the bioreduction of the nitro group within the parasite.
-
Anticancer Activity: Certain nitro-benzimidazole derivatives exhibit potent anticancer properties. They can function as bioreductive prodrugs, where the nitro group is reduced in the hypoxic (low oxygen) environment characteristic of solid tumors. This reduction leads to the formation of highly cytotoxic reactive nitrogen species that damage DNA and other cellular components, leading to selective cancer cell death.
-
Antimicrobial Activity: The electron-deficient nature of the nitro-aromatic system can facilitate interactions with microbial enzymes and targets, contributing to antibacterial and antifungal effects.
Bioreductive Activation: A Key Mechanism
A predominant mechanism of action for many nitro-containing drugs is their bioreductive activation. This process is often mediated by nitroreductase enzymes present in target organisms (parasites, bacteria) or in the hypoxic regions of tumors.
// Nodes Prodrug [label="Nitro-Benzimidazole\n(R-NO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Nitroreductase\n(e.g., in hypoxic tumor cell\nor parasite)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Nitroso Intermediate\n(R-NO)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Hydroxylamine Intermediate\n(R-NHOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Amino Metabolite\n(R-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Cellular Damage\n(DNA, Proteins)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges Prodrug -> Step1 [label="+2e⁻, +2H⁺", color="#4285F4"]; Step1 -> Step2 [label="+2e⁻, +2H⁺", color="#4285F4"]; Step2 -> Step3 [label="+2e⁻, +2H⁺", color="#4285F4"]; Prodrug -> Enzyme [style=dashed, arrowhead=none]; Step1 -> Target [label="Cytotoxic", color="#34A853"]; Step2 -> Target [label="Cytotoxic", color="#34A853"]; } dot Caption: Pathway of reductive metabolism for nitro-aromatics.
Quantitative Data on Biological Activity
The introduction of a nitro group often leads to a quantifiable increase in biological potency. The following table summarizes representative data for nitro-benzimidazole derivatives compared to their non-nitro analogs where available.
| Compound Class | Specific Derivative | Target/Assay | Potency Metric (IC₅₀/MIC) | Reference Compound | Potency Metric (IC₅₀/MIC) |
| Anticancer | 2-Aryl-5-nitro-benzimidazole | Human cancer cell line (e.g., MCF-7) | Lower µM range | Unsubstituted 2-Aryl-benzimidazole | Higher µM range or inactive |
| Antiparasitic | 5-Nitro-2-substituted-benzimidazole | Trypanosoma cruzi | 1-10 µM | Corresponding non-nitro analog | >100 µM |
| Antimicrobial | 2-(5-Nitro-2-furyl)-benzimidazole | Staphylococcus aureus | 2-8 µg/mL | 2-(2-Furyl)-benzimidazole | >64 µg/mL |
Note: The values presented are illustrative and can vary significantly based on the specific molecular structure and the assay conditions.
Metabolic and Toxicological Considerations
While the nitro group is a powerful tool for enhancing bioactivity, it also introduces metabolic liabilities and potential toxicities. The same bioreductive activation that provides therapeutic effects can also occur in host tissues, leading to adverse effects. The reduction of the nitro group to a hydroxylamine and subsequently to an amino group can generate intermediates that are mutagenic or carcinogenic.
Therefore, a critical aspect of designing nitro-benzimidazole drugs is to achieve selectivity, ensuring that the reductive activation occurs preferentially in the target cells (e.g., tumor cells or parasites) over healthy host cells. This can be achieved by exploiting differences in the enzymatic makeup or the redox environment between target and host.
Conclusion
The nitro group is a profoundly influential substituent in the chemistry and pharmacology of benzimidazole derivatives. Its strong electron-withdrawing properties modify the core's reactivity, providing synthetic handles for further derivatization. From a medicinal chemistry perspective, it acts as a potent pharmacophore, particularly for developing bioreductive drugs targeting cancer and infectious diseases. However, the associated potential for toxicity necessitates careful molecular design to balance efficacy with safety. A thorough understanding of the dual role of the nitro group is essential for researchers and drug developers aiming to leverage its unique properties in the creation of novel therapeutics.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Methodological & Application
Application Note: Synthesis of Bendamustine from Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the multi-step synthesis of the alkylating agent Bendamustine, starting from the nitro-intermediate, ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate. The synthesis involves four primary transformations: reduction of the nitro group, dihydroxyethylation of the resulting amine, chlorination of the hydroxyl groups, and hydrolysis of the ethyl ester.
Overall Synthetic Pathway
The synthesis proceeds through the following key steps:
-
Reduction: The nitro group of the starting material is reduced to a primary amine.
-
Dihydroxyethylation: The primary amine is alkylated with two 2-hydroxyethyl groups.
-
Chlorination: The dihydroxy intermediate is converted to the corresponding dichloro derivative using a chlorinating agent.
-
Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid, yielding Bendamustine.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Intermediate 6)
This step involves the reduction of the nitro group on the benzimidazole ring. A standard method for this transformation is catalytic hydrogenation.[1][2]
Materials:
-
This compound (Starting Material)
-
Methanol or Ethanol
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol.
-
Add a catalytic amount of Raney Nickel or Pd/C to the solution.
-
Subject the mixture to catalytic hydrogenation in a suitable reactor at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which can be used in the next step, sometimes without further purification.
Step 2: Synthesis of Ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate (Intermediate 7)
This protocol describes the alkylation of the amino group with 2-bromoethanol.[3][4]
Materials:
-
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (Intermediate 6)
-
2-Bromoethanol
-
Acetonitrile
-
Calcium Carbonate (CaCO₃)
-
Celite
Procedure:
-
To a reaction vessel, add Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (40.0 g, 0.153 mol) and 2-bromoethanol (80 mL).[3][4]
-
Stir the mixture for 15-30 minutes.
-
Add acetonitrile (80 mL) and calcium carbonate (61.3 g, 0.61 mol).[3][4]
-
Heat the reaction mixture to 80-90°C and maintain reflux for 34-38 hours.[3][4]
-
Monitor the reaction progress by TLC or HPLC.
-
Once complete, cool the mixture to below 70°C and add more acetonitrile (80.0 mL).[3][4]
-
Further cool the mixture to 20-30°C and filter through a pad of celite, prewashed with acetonitrile.[3][4]
-
Concentrate the filtrate at 50-60°C under vacuum to obtain a viscous mass of the dihydroxy intermediate.[3]
An alternative method involves reacting the amino intermediate with ethylene oxide in the presence of sodium acetate and acetic acid in water at 0-5°C.[3][5]
Step 3 & 4: Synthesis of Bendamustine Hydrochloride (Final Product) via Chlorination and In Situ Hydrolysis
This procedure combines the chlorination of the dihydroxy intermediate and the subsequent hydrolysis of the ethyl ester in a one-pot fashion to yield Bendamustine hydrochloride.[4][5]
Materials:
-
Ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate (Intermediate 7)
-
Chloroform or Dichloromethane
-
Thionyl Chloride (SOCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon
Procedure:
-
Dissolve the dihydroxy intermediate (e.g., 4.305 g) in chloroform (36 mL) in a reaction vessel.[4][5]
-
Slowly add thionyl chloride (e.g., 2.175 g) dropwise over approximately 40 minutes, ensuring the temperature is maintained between 0-5°C.[4][5]
-
Allow the temperature to rise to room temperature over 2.5 to 3 hours and continue stirring for an additional 15-16 hours.[4]
-
To decompose the excess thionyl chloride, carefully disperse the reaction mixture in concentrated hydrochloric acid (e.g., 37.5 mL).[5]
-
Distill off the chloroform.[5]
-
Heat the remaining aqueous solution and stir at approximately 95°C for 3 hours to effect the hydrolysis of the ethyl ester.[5]
-
Add activated carbon (e.g., 0.78 g) to the hot solution and stir for 30 minutes at 95°C.[5]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to induce crystallization. The resulting precipitate is Bendamustine hydrochloride.
-
Isolate the product by filtration, wash with cold water and a suitable solvent like acetone, and dry under vacuum.[6]
Data Presentation
The following table summarizes typical yields for the key transformations in the synthesis of Bendamustine.
| Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| 1. Reduction | This compound | Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Catalytic Hydrogenation | ~73.5% | [7] |
| 2. Dihydroxyethylation | Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate | 2-Bromoethanol / CaCO₃ or Ethylene Oxide | Not specified | [3] |
| 3. Chlorination & 4. Hydrolysis (Combined) | Ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate | Bendamustine Hydrochloride | Thionyl Chloride, then conc. HCl | 76.2% - 83% | [6] |
Mandatory Visualization
The following diagram illustrates the synthetic workflow from the specified starting material to Bendamustine.
Caption: Synthetic workflow for Bendamustine.
References
- 1. benchchem.com [benchchem.com]
- 2. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]
- 3. WO2013046223A1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]
- 4. US20140121383A1 - Process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]
Synthesis Protocol for Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, a key intermediate in the preparation of the chemotherapeutic agent Bendamustine.[1] The described multi-step synthesis commences with the acylation of 2-chloro-5-nitroaniline with glutaric anhydride, followed by substitution with methylamine, and subsequent cyclization and esterification to yield the target compound. This protocol is intended to provide a comprehensive guide for researchers in medicinal chemistry and drug development.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 3543-72-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₇N₃O₄ | [Corey Organics](--INVALID-LINK-- |
| Molecular Weight | 291.30 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to yellow crystalline or powdery substance | --INVALID-LINK-- |
| Melting Point | 100-104 °C or 140-142 °C | --INVALID-LINK-- |
| Boiling Point | 481.0 ± 25.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in esters and ether solvents. | --INVALID-LINK-- |
Experimental Protocol
This synthesis is a multi-step process. The overall workflow is depicted in the diagram below.
Step 1: Synthesis of Intermediate 1 (Acylation of 2-chloro-5-nitroaniline)
-
Reaction Setup: In a three-neck flask, add 51.6 g of 2-chloro-5-nitroaniline to 500 ml of toluene.[2]
-
Addition of Reagent: At room temperature, add 36 g of glutaric anhydride to the mixture.[2]
-
Reaction: Heat the mixture to 80°C and maintain for 3 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature.[2]
-
Isolation: Filter the precipitate and dry the filter cake at 70°C to obtain the yellow solid intermediate 1. The reported yield is 95%.[2]
Step 2: Synthesis of Intermediate 2 (Substitution Reaction)
-
Reaction Setup: Add the 145 g of intermediate 1 obtained in the previous step to 150 ml of a 40% aqueous solution of methylamine.[2]
-
Reaction: Heat the mixture to 50°C for 3 hours.[2]
-
Work-up: Cool the reaction to room temperature and adjust the pH to 4-5 with 2N hydrochloric acid, which will cause a yellow solid to precipitate.[2]
-
Purification: Stir the mixture for 1 hour, then filter. Wash the filter cake with toluene and dry at 70°C to yield 40.5 g of the yellow solid intermediate 2 (91.7% yield).[2]
Step 3: Synthesis of this compound (Final Product)
-
Reaction Setup: Place the 40.5 g of intermediate 2 into a three-neck flask and add 365 ml of absolute ethanol.[2]
-
Addition of Catalyst: Under stirring, slowly add 12 ml of 98% concentrated sulfuric acid.[2]
-
Reaction: Heat the mixture to 80°C and reflux for 3 hours.[2]
-
Work-up: After cooling to 45-50°C, pour the reaction solution into a saturated aqueous solution of potassium carbonate to neutralize the acid.[2]
-
Extraction and Purification: The exact details for purification were not fully specified in the primary source. A general procedure would involve extraction of the product into an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
The toxicity of the intermediates and the final product has not been fully characterized; therefore, they should be handled with caution.
Concluding Remarks
The protocol described provides a viable synthetic route to this compound. The yields for the initial steps are high, suggesting an efficient process. Further optimization of the final purification step may be required to obtain a high-purity product suitable for subsequent use in drug synthesis. Researchers should perform appropriate analytical characterization (e.g., NMR, Mass Spectrometry, and HPLC) to confirm the identity and purity of the synthesized compounds.
References
Application Notes and Protocols: Nitrobenzimidazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzimidazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The presence of the electron-withdrawing nitro group on the benzimidazole scaffold is crucial for their biological effects, which include anticancer, antimicrobial, and antiparasitic properties. These notes provide an overview of the applications of nitrobenzimidazole derivatives, detailed experimental protocols for their evaluation, and a summary of their quantitative biological data.
I. Anticancer Applications
Nitrobenzimidazole derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA repair.
A. Mechanism of Action: PARP Inhibition, Apoptosis Induction, and Cell Cycle Arrest
A primary mechanism of anticancer action for several nitrobenzimidazole derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), ultimately triggering cell death. Furthermore, these derivatives have been shown to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and to cause cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.
B. Quantitative Data: Anticancer Activity
The anticancer efficacy of nitrobenzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung Carcinoma) | MTT | 0.028 | [1] |
| K562 (Leukemia) | MTT | >100 | [1] | |
| UO-31 (Renal Carcinoma) | MTT | 2.6 | [1] | |
| Compound 2 | A549 (Lung Carcinoma) | MTT | 24.0 | |
| C6 (Glioma) | MTT | 23.33 | ||
| Compound 3 | K562 (Leukemia) | MTT | 5.3 | [1] |
| Compound 5 | A549 (Lung Carcinoma) | MTT | 10.67 | |
| C6 (Glioma) | MTT | 4.33 | ||
| Compound 6 | A549 (Lung Carcinoma) | MTT | 0.028 | [1] |
PARP Inhibition:
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 3 | PARP | 0.05 | [1] |
| 3-Aminobenzamide (Control) | PARP | 28.5 | [1] |
C. Experimental Protocols
Objective: To determine the cytotoxic effects of nitrobenzimidazole derivatives on cancer cell lines and calculate the IC50 value.
Materials:
-
Nitrobenzimidazole derivatives
-
Human cancer cell lines (e.g., A549, K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of nitrobenzimidazole derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Objective: To evaluate the inhibitory effect of nitrobenzimidazole derivatives on PARP enzyme activity.
Materials:
-
Nitrobenzimidazole derivatives
-
PARP Universal Colorimetric Assay Kit (or similar)
-
Recombinant PARP enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBST)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the assay kit instructions.
-
Prepare serial dilutions of the nitrobenzimidazole derivatives.
-
-
Assay Reaction:
-
To the histone-coated wells, add the reaction buffer, activated DNA, and the test compounds at various concentrations.
-
Add the PARP enzyme to all wells except the blank.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate multiple times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value.
-
D. Visualization of Signaling Pathways
Caption: PARP Inhibition by Nitrobenzimidazole Derivatives.
Caption: Apoptosis Induction by Nitrobenzimidazole Derivatives.
II. Antimicrobial Applications
Nitrobenzimidazole derivatives exhibit significant activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action is often linked to the reductive activation of the nitro group within the microbial cell.
A. Mechanism of Action: Reductive Activation
In the anaerobic or microaerophilic environment of certain bacteria and fungi, the nitro group of the nitrobenzimidazole derivative is reduced by microbial nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates and ultimately reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species can damage microbial DNA, proteins, and other essential macromolecules, leading to cell death.
B. Quantitative Data: Antimicrobial Activity
The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| XY-1 | Escherichia coli | 17 (zone of inhibition in mm) | [2] |
| Bacillus cereus | 16 (zone of inhibition in mm) | [2] | |
| XY-3 | Escherichia coli | 15 (zone of inhibition in mm) | [2] |
| Bacillus cereus | 18 (zone of inhibition in mm) | [2] | |
| Streptomycin (Control) | Escherichia coli | 20 (zone of inhibition in mm) | [2] |
| Bacillus cereus | 22 (zone of inhibition in mm) | [2] | |
| Compound 6c | E. coli JW55031 (TolC mutant) | 2 | [3] |
| E. coli BW25113 (wild-type) | >64 | [3] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrobenzimidazole derivatives against bacterial and fungal strains.
Materials:
-
Nitrobenzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the nitrobenzimidazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
D. Visualization of Antimicrobial Mechanism
Caption: Reductive Activation of Nitrobenzimidazoles.
III. Antiparasitic Applications
Nitrobenzimidazole derivatives have shown considerable promise as antiparasitic agents, particularly against protozoan parasites such as Leishmania, Giardia, and Trichomonas.
A. Mechanism of Action: Redox Activation and Oxidative Stress
Similar to their antimicrobial mechanism, the antiparasitic activity of nitrobenzimidazoles relies on the reductive activation of the nitro group by parasitic nitroreductases, which are often absent or significantly different in host cells. This selective activation leads to the production of cytotoxic reactive nitrogen species within the parasite. These reactive species induce oxidative stress, damage essential biomolecules, and disrupt the parasite's redox balance, ultimately leading to parasite death.
B. Quantitative Data: Antiparasitic Activity
The in vitro antiparasitic activity is typically reported as the half-maximal effective concentration (EC50) or IC50.
| Compound ID | Parasite | Assay Type | EC50/IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | O2N-BZM7 | Giardia lamblia | Viability | 14 |[4] | | | Trichomonas vaginalis | Viability | 6 |[4] | | O2N-BZM9 | Giardia lamblia | Viability | 17 |[4] | | | Trichomonas vaginalis | Viability | 4 |[4] | | Metronidazole (Control) | Giardia lamblia | Viability | 4.8 |[4] | | | Trichomonas vaginalis | Viability | 12 |[4] | | K1 | Leishmania major (promastigotes) | Cytotoxicity | 0.6787 (µg/mL) |[5] | | K2 | Leishmania major (promastigotes) | Cytotoxicity | 8.89 (µg/mL) |[5] | | Amphotericin B (Control) | Leishmania major (promastigotes) | Cytotoxicity | 0.2742 (µg/mL) |[5] |
C. Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)
Objective: To determine the in vitro activity of nitrobenzimidazole derivatives against Leishmania promastigotes.
Materials:
-
Nitrobenzimidazole derivatives
-
Leishmania species (e.g., L. major) promastigotes
-
M199 medium or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Resazurin solution or MTT
-
96-well plates
-
Hemocytometer or automated cell counter
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Promastigote Culture:
-
Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26°C.
-
Harvest promastigotes in the logarithmic growth phase.
-
-
Assay Setup:
-
Count the promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the nitrobenzimidazole derivatives in the culture medium.
-
Add 100 µL of the compound dilutions to the wells. Include a vehicle control and a positive control (e.g., Amphotericin B).
-
-
Incubation:
-
Incubate the plates at 26°C for 72 hours.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution (or perform MTT assay as described previously) to each well and incubate for another 4-24 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability relative to the vehicle control.
-
Determine the EC50 or IC50 value.
-
D. Visualization of Antiparasitic Mechanism
Caption: Redox Activation in Parasites.
Conclusion
Nitrobenzimidazole derivatives represent a promising scaffold in medicinal chemistry with diverse therapeutic applications. Their potent anticancer, antimicrobial, and antiparasitic activities, coupled with their varied mechanisms of action, make them attractive candidates for further drug development. The protocols and data presented in these application notes provide a framework for researchers to explore and advance the therapeutic potential of this important class of compounds.
References
- 1. elearning.unimib.it [elearning.unimib.it]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Developing Novel Anticancer Agents from Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] The structural analogy of the benzimidazole nucleus to naturally occurring purine nucleotides allows for its interaction with various biological macromolecules, making it a focal point in the design and development of novel therapeutic agents.[1][2] Benzimidazole-based compounds have been shown to exert their anticancer activity through diverse mechanisms of action, such as inhibition of tubulin polymerization, modulation of protein kinases, induction of apoptosis, and inhibition of topoisomerase.[3][4][5] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of novel benzimidazole derivatives as potential anticancer agents.
Data Presentation: Anticancer Activity of Novel Benzimidazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various novel benzimidazole derivatives against a panel of human cancer cell lines.
Table 1: Benzimidazole Derivatives Targeting Tubulin Polymerization
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12b | A2780S (Ovarian) | 0.0062 | Colchicine | >0.05 |
| A2780/T (Ovarian, Paclitaxel-resistant) | 0.0097 | |||
| Average | 0.05 | |||
| 5l | 60 Human Cancer Cell Lines (Average GI50) | 0.43 - 7.73 | - | - |
| Compound 10c | A549 (Non-small cell lung) | 0.05 | - | - |
| Compound 11f | A549 (Non-small cell lung) | 0.07 | - | - |
Data sourced from multiple studies.[1][6][7]
Table 2: Benzimidazole Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 32 | EGFR | HCT-116 (Colon) | 3.87 | Doxorubicin | 4.17 |
| HepG2 (Liver) | - | 5.57 | |||
| MCF-7 (Breast) | - | 4.86 | |||
| HeLa (Cervical) | 8.34 | 5.23 | |||
| Compound 10 | - | MGC-803 (Gastric) | 1.02 | 5-FU | 6.82 |
| PC-3 (Prostate) | 5.40 | 18.42 | |||
| MCF-7 (Breast) | - | 12.51 |
Data sourced from a 2023 review on benzimidazole scaffolds.[8]
Table 3: Benzimidazole Derivatives Inducing Apoptosis
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Notes |
| C1 | T98G (Glioblastoma) | < 50 | Lower cytotoxicity against normal human embryonic kidney cells (> 100 µg/mL).[9] |
| PC3 (Prostate) | < 50 | ||
| MCF-7 (Breast) | < 50 | ||
| H69AR (Lung) | < 50 | ||
| D1 | T98G (Glioblastoma) | < 50 | Lower cytotoxicity against normal human embryonic kidney cells (> 100 µg/mL).[9] |
| PC3 (Prostate) | < 50 | ||
| MCF-7 (Breast) | < 50 | ||
| H69AR (Lung) | < 50 | ||
| 8m | SW480 (Colon) | 6.77 (µM) | Induces both intrinsic and extrinsic apoptosis pathways via the ROS-JNK1 pathway.[10] |
| HCT116 (Colon) | 3.33 (µM) |
Experimental Protocols
General Synthesis of 2-Substituted Benzimidazole Derivatives
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines with various aldehydes.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO3) solution
-
Deionized water
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the substituted aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole derivative.
-
Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of newly synthesized benzimidazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (benzimidazole derivatives) dissolved in DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by benzimidazole derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4][5][6]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of the benzimidazole derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-FITC and PI negative), early apoptotic (Annexin V-FITC positive, PI negative), late apoptotic (Annexin V-FITC and PI positive), and necrotic cells (PI positive).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of changes in the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved Caspase-3, in response to treatment with benzimidazole derivatives.[3][12]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of target genes (e.g., Bcl-2, Bax) in cancer cells treated with benzimidazole derivatives.[13][14]
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells using an RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify product specificity.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the inhibitory effect of benzimidazole derivatives on tubulin polymerization in vitro.[9][15][16]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (benzimidazole derivatives)
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel)
-
96-well, clear bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include controls.
-
Add the tubulin/GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity, which corresponds to tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves.
-
Determine the inhibitory effect of the compounds by comparing the rate and extent of polymerization in the presence and absence of the compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing benzimidazole-based anticancer agents.
Caption: Apoptosis signaling pathways induced by benzimidazole derivatives.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 3. Western blot for the evaluation of Caspase 3 and BCL-2 expression [bio-protocol.org]
- 4. bosterbio.com [bosterbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Apoptin-Armed Oncolytic Adenovirus Triggers Apoptosis and Inhibits Proliferation, Migration, Invasion, and Stemness of Hepatocellular Carcinoma Hep3B Cells [mdpi.com]
- 13. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]
Application Notes and Protocols: Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a chemical compound belonging to the nitrobenzimidazole class.[1][2] While primarily documented as a key intermediate in the synthesis of the anticancer drug Bendamustine, its structural features—specifically the nitrobenzimidazole core—suggest a potential for broader biological activities, including antimicrobial effects.[1][3][4] The benzimidazole ring is a versatile pharmacophore known for its presence in a variety of medicinally important compounds with a wide spectrum of activities, including antimicrobial, antiviral, and anthelmintic properties.[5][6][7][8] The addition of a nitro group, as seen in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency.[5][9][10][11]
This document provides a summary of the potential antimicrobial applications of this compound based on the known activities of structurally related nitrobenzimidazole derivatives. It includes representative experimental protocols and data to guide researchers in the preliminary antimicrobial evaluation of this compound.
Note: There is currently a lack of published studies specifically detailing the antimicrobial activity of this compound. The following data and protocols are based on research conducted on analogous nitrobenzimidazole compounds and should be adapted as necessary.
Anticipated Antimicrobial Spectrum
Based on studies of various 5-nitrobenzimidazole derivatives, it is plausible that this compound could exhibit activity against a range of pathogenic microbes.[5][9][10] Research on this class of compounds has demonstrated efficacy against:
-
Gram-positive bacteria: Such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus.[5][7]
-
Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[5][7]
-
Fungi: Notably against species like Candida albicans and Aspergillus niger.[7][9]
The mechanism of action for nitro-containing heterocyclic compounds often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical anions. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death. For some benzimidazole compounds, inhibition of specific enzymes, such as ergosterol biosynthesis in fungi, is a key mechanism.[6]
Quantitative Data from Analogous Compounds
The following tables summarize antimicrobial data from published studies on various nitrobenzimidazole derivatives. This information can serve as a benchmark for researchers investigating this compound.
Table 1: Antibacterial Activity of Representative Nitrobenzimidazole Derivatives (Zone of Inhibition)
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
| 5-nitro-2-substituted-benzimidazoles | Bacillus cereus | 18 | Streptomycin | 20 |
| Escherichia coli | 17 | Streptomycin | 22 | |
| 2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | Good Activity | Streptomycin | - |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Equipotent to Standard | Streptomycin | - |
Data compiled from a study on synthesized nitrobenzimidazole derivatives.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Benzimidazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Benzimidazole derivative 4a | Bacillus subtilis | 12.5 | Ampicillin | 6.25 |
| Pseudomonas aeruginosa | 25 | Ampicillin | 25 | |
| Candida albicans | 6.25 | Fluconazole | 6.25 | |
| Benzimidazole derivative 4b | Candida albicans | 12.5 | Miconazole | 3.125 |
Data from a study on novel benzimidazole derivatives.[7]
Experimental Protocols
The following are detailed, representative protocols for assessing the antimicrobial activity of a test compound like this compound.
Protocol 1: Agar Well Diffusion Method for Preliminary Antibacterial Screening
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
1. Materials:
- Test compound (dissolved in a suitable solvent like DMSO)
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Nutrient Agar plates
- Sterile cotton swabs
- Sterile cork borer (6 mm diameter)
- Positive control (e.g., Ciprofloxacin, 10 µg/mL)
- Negative control (solvent used for the test compound, e.g., DMSO)
- Incubator (37°C)
2. Procedure:
- Prepare a fresh inoculum of the test bacteria in nutrient broth and adjust the turbidity to 0.5 McFarland standard.
- Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Nutrient Agar plate to create a lawn.
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create wells of 6 mm diameter in the agar.
- Carefully add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into one of the wells.
- Add the same volume of the positive and negative controls to separate wells on the same plate.
- Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.
- Incubate the plates at 37°C for 24 hours.
- After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
3. Interpretation:
- A larger zone of inhibition indicates greater antimicrobial activity.
- Compare the zone of inhibition of the test compound with that of the positive and negative controls.
Protocol 2: Broth Dilution Method for Determination of Minimum Inhibitory Concentration (MIC)
This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Materials:
- Test compound (stock solution of known concentration)
- Bacterial or fungal strains
- Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
- 96-well microtiter plates
- Micropipettes
- Incubator (37°C for bacteria, 28-30°C for fungi)
- Spectrophotometer or plate reader (optional, for quantitative measurement)
2. Procedure:
- Dispense 100 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
- Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Add 10 µL of the standardized inoculum to each well (except for a sterility control well).
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Seal the plate and incubate for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Below are diagrams illustrating the described experimental workflows.
References
- 1. innospk.com [innospk.com]
- 2. Ethyl 4-(1-Methyl-5-nitrobenzimidazol-2-yl)butanoate [lgcstandards.com]
- 3. This compound [myskinrecipes.com]
- 4. sdhypharma.com [sdhypharma.com]
- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 9. tandfonline.com [tandfonline.com]
- 10. bepls.com [bepls.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Nitrobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) studies of nitrobenzimidazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. Nitrobenzimidazoles have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents.[1][2][3] This application note summarizes key quantitative SAR data, outlines detailed experimental protocols for their biological evaluation, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The biological activity of nitrobenzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and any appended moieties. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications on different biological activities.
Table 1: Anticancer Activity of Nitrobenzimidazole Derivatives
| Compound ID | Structure/Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 28 | 5-nitro-1H-benzimidazole with extended aromatic moiety | HepG-2 (Liver) | Data not quantified in abstract | [3] |
| HCT-116 (Colon) | Data not quantified in abstract | [3] | ||
| MCF-7 (Breast) | Data not quantified in abstract | [3] | ||
| Compound 95 | 1,2-disubstituted 1H-benzimidazole | HepG-2 (Hepatocellular carcinoma) | 1.98 | [3] |
| Sorafenib (Ref.) | - | HepG-2 (Hepatocellular carcinoma) | 10.99 | [3] |
| Compound 3c | 1-(2-chlorophenyl)-1,2,3,4-tetrahydro[4][5]triazino[4,5-a]benzimidazole | MCF7 (Breast) | Potent activity reported | [6] |
SAR Summary for Anticancer Activity:
-
The presence of a nitro group at the 5-position of the benzimidazole ring is a common feature in many active compounds.[3]
-
Elongated side chains at the N-1 position of the 1H-benzimidazole can enhance activity, particularly for VEGFR-2 inhibitors.[3]
-
The length of the linker between the 5-nitro-1H-benzimidazole and an aromatic moiety can increase anticancer activity.[3]
-
Substitution at the C-2 position with aryl or heteroaryl groups can significantly influence cytotoxicity.[6]
Table 2: Antimicrobial Activity of Nitrobenzimidazole Derivatives
| Compound ID | Structure/Substituents | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| XY-1, XY-2, XY-3 | 2-substituted-5-nitrobenzimidazoles | B. cereus (Gram +) | - | up to 18 | [7] |
| E. coli (Gram -) | - | up to 17 | [7] | ||
| Streptomycin (Ref.) | - | B. cereus / E. coli | - | Data provided for comparison | [7] |
| Compounds 8, 10, 15, 16, 17, 20, 22 | 2-Mercaptobenzimidazole Azomethine Derivatives | Various bacterial and fungal strains | Significant activity reported | - | [8] |
SAR Summary for Antimicrobial Activity:
-
Nitro-substituted benzimidazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[7]
-
Functionalization at the 2 and 5/6 positions of the benzimidazole ring is a key strategy for enhancing antimicrobial efficacy.[9][10]
-
Hybrid molecules, where benzimidazoles are conjugated with other bioactive scaffolds, can lead to synergistic antimicrobial effects.[9][10]
Table 3: Vasorelaxant Activity of 5-Nitrobenzimidazole Derivatives
| Compound ID | Structure/Substituents | EC50 (µM) | Reference |
| BDZ3, BDZ6, BDZ12, BDZ18, BDZ20 | Variously substituted 2-phenyl-5-nitrobenzimidazoles | < 30 |
SAR Summary for Vasorelaxant Activity:
-
The presence of a nitro group is important for the bioactivity of these compounds.
-
The presence of two or three small oxygenated radicals on the 2-phenyl ring increases the relaxant effect.
-
Halogen groups (Cl/Br) at the C-2 and C-4 positions of the 2-phenyl ring result in less potent vasorelaxation.
Table 4: Phosphodiesterase Inhibitory Activity of 6-Nitrobenzimidazole Derivatives
| Compound ID | IC50 (µM) | Reference |
| 30 | 1.5 ± 0.043 | [11] |
| 1 | 2.4 ± 0.049 | [11] |
| 11 | 5.7 ± 0.113 | [11] |
| 13 | 6.4 ± 0.148 | [11] |
| EDTA (Ref.) | 274 ± 0.007 | [11] |
SAR Summary for Phosphodiesterase Inhibitory Activity:
-
A range of 6-nitrobenzimidazole derivatives have demonstrated potent phosphodiesterase inhibitory activity, significantly superior to the standard inhibitor EDTA.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of nitrobenzimidazoles.
Protocol 2.1: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of nitrobenzimidazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (nitrobenzimidazole derivatives) dissolved in DMSO
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2.2: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of nitrobenzimidazole derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional)
Procedure:
-
Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum but no drug), and a sterility control (broth only).
-
Incubation: Incubate the plates for 18-24 hours for bacteria and 48 hours for fungi at the appropriate temperature.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2.3: Ex Vivo Vasorelaxant Activity Assay
Objective: To evaluate the vasorelaxant effects of nitrobenzimidazole derivatives on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Test compounds (nitrobenzimidazole derivatives)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 300 nM).
-
Cumulative Dosing: Once the contraction reaches a stable plateau, add the test compounds in a cumulative manner (e.g., 0.3–100 µM) to the organ bath.
-
Data Recording: Record the changes in isometric tension. The relaxation is expressed as a percentage of the PE-induced contraction.
-
Data Analysis: Construct concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation).
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in the SAR studies of nitrobenzimidazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antitumor activity and SAR study of novel [1,2,4]triazino[4,5-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitrobenzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of nitrobenzimidazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of nitrobenzimidazole derivatives, offering potential causes and solutions.
Issue 1: Low Yield of 2-Aryl-5-Nitrobenzimidazole in Condensation Reaction
Question: I am getting a low yield of my target 2-aryl-5-nitrobenzimidazole when reacting 4-nitro-o-phenylenediamine with an aromatic aldehyde using sodium metabisulfite. What are the possible reasons and how can I improve the yield?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Schiff Base Formation | The initial condensation between the diamine and the aldehyde to form the Schiff base intermediate may be slow or incomplete. Stirring the mixture of 4-nitro-1,2-phenylenediamine and the aldehyde at a low temperature (e.g., 0°C) for a sufficient time (e.g., 2 hours) before refluxing can promote the formation of the Schiff base. |
| Incomplete Cyclization | The subsequent cyclization of the Schiff base to the benzimidazole ring might not be going to completion. Ensure that the reaction is refluxed for an adequate amount of time (which can be up to 48 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Suboptimal Reaction Temperature | Extreme temperatures can sometimes lead to the formation of byproducts. While reflux is often necessary, ensure the temperature is controlled, especially if using a high-boiling solvent.[1] |
| Hydrolysis of Schiff Base Intermediate | The Schiff base intermediate can be susceptible to hydrolysis, especially in the presence of water. Ensure that anhydrous solvents are used if the reaction is sensitive to moisture. |
| Inefficient Oxidizing Agent | Sodium metabisulfite acts as the oxidizing agent for the cyclization. Ensure that a sufficient molar equivalent (e.g., 1.01 equivalents) is used. In some cases, other oxidizing agents like hydrogen peroxide with an acid catalyst can be employed. |
| Product Precipitation Issues | The product may not precipitate completely upon pouring the reaction mixture into ice-cold water. If this occurs, extraction with a suitable organic solvent like ethyl acetate is recommended. |
Issue 2: Formation of Multiple Products in N-Alkylation of 5-Nitrobenzimidazole
Question: I am trying to N-alkylate 5-nitrobenzimidazole, but I am observing a mixture of products that are difficult to separate. What are these side products and how can I achieve better regioselectivity?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | 5-Nitrobenzimidazole exists as a mixture of tautomers (5-nitro and 6-nitro). Alkylation can occur on either of the nitrogen atoms of the imidazole ring, leading to a mixture of 1,5- and 1,6-disubstituted isomers.[2] The ratio of these isomers can be influenced by the reaction conditions and the nature of the alkylating agent. |
| Over-alkylation | The initially formed N-alkylated product can undergo further alkylation, especially if an excess of the alkylating agent is used, leading to the formation of a quaternary ammonium salt.[2] |
| Purification Challenges | The resulting mixture of isomers can be challenging to separate. Column chromatography using alumina has been reported to be effective for separating the 1,5- and 1,6-isomers.[2] |
Troubleshooting Workflow for N-Alkylation:
References
handling and safety precautions for ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Technical Support Center: Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
This technical support guide provides essential information on the handling, safety, and troubleshooting for this compound (CAS No. 3543-72-4). Researchers, scientists, and drug development professionals should review this information before working with this compound.
Disclaimer: Limited toxicological data is available for this compound.[1] Based on its nitroaromatic and heterocyclic structure, it should be handled with care, assuming moderate toxicity upon ingestion or inhalation and potential for skin and eye irritation.[1][2] Always consult your institution's safety protocols and a qualified safety professional before initiating any experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: It is an organic heterocyclic compound with the molecular formula C14H17N3O4.[3][4][5] It is a light brown or white crystalline powder and is primarily used as a pharmaceutical intermediate in the synthesis of drugs like Bendamustine.[5][6][7]
Q2: What are the primary hazards associated with this compound?
A2: While specific hazard data is limited, the compound may be irritating to the eyes, skin, and respiratory tract.[2] Due to its nitroaromatic structure, it may have moderate toxicity if ingested or inhaled, and prolonged skin contact could lead to irritation.[1] It is also important to note that it may decompose when exposed to light, heat, and moisture.[2]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] The following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or goggles.[9]
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or protective work clothing.
-
Respiratory Protection: If working with the powder outside of a fume hood or if aerosol generation is possible, use a NIOSH/MSHA-approved respirator.[9]
Q4: How should I store this compound?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep it away from heat, light, moisture, and incompatible materials such as strong oxidizing agents, acids, and bases.[2][9]
Q5: What should I do in case of accidental exposure?
A5:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation persists, call a physician.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has changed color (darkened) | Decomposition due to exposure to light, heat, or moisture.[2] | Discard the compound according to your institution's hazardous waste disposal procedures. For future use, ensure storage in a tightly sealed, opaque container in a cool, dry place. |
| Inconsistent experimental results | Impure or degraded starting material. | Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC). If degraded, procure a new batch. Ensure proper storage conditions are maintained. |
| Poor solubility in a solvent | The compound has limited solubility in certain solvents. It is soluble in ethanol and dimethylformamide, but only slightly soluble in esters and ether solvents.[2] | Use a recommended solvent like ethanol or DMF. Gentle heating or sonication may aid dissolution, but be mindful of the compound's sensitivity to heat.[2] |
| Reaction is not proceeding as expected | The compound may be acting as an inhibitor or may not be suitable for the reaction conditions. | Re-evaluate the reaction mechanism and conditions. Check for potential side reactions. The nitro group can be sensitive to certain reducing agents. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3543-72-4 | [4][5][6][10] |
| Molecular Formula | C14H17N3O4 | [3][4][5] |
| Molecular Weight | 291.31 g/mol | [4] |
| Appearance | Light Brown Solid / White crystalline powder | [1][7] |
| Melting Point | ~140-142 °C | [2] |
| Boiling Point | 481 °C at 760 mmHg | [7] |
| Density | 1.3 g/cm³ | [7] |
| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in esters and ethers. | [2] |
| Storage Temperature | +5°C | [4] |
Experimental Protocols
Representative Protocol: Small-Scale Solubility Test
This protocol describes a general method for determining the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
Procedure:
-
Preparation: In a chemical fume hood, weigh approximately 10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add the selected solvent to the vial in small, measured increments (e.g., 100 µL).
-
Mixing: After each addition, cap the vial and vortex or stir using a magnetic stir bar for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Endpoint: Continue adding solvent incrementally until the solid is completely dissolved.
-
Calculation: Calculate the approximate solubility based on the total amount of solvent added to dissolve the known mass of the compound.
-
Documentation: Record all measurements and observations in your lab notebook.
Visualizations
Caption: General experimental workflow for handling the compound.
Caption: Troubleshooting decision tree for experiments.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl-4-(1-Methyl-5-Nitro-1H-Benzo-(d)-Imidazol-2-ylButanoate [coreyorganics.com]
- 4. Ethyl 4-(1-Methyl-5-nitrobenzimidazol-2-yl)butanoate | CAS Number 3543-72-4 [klivon.com]
- 5. molkem.com [molkem.com]
- 6. sdhypharma.com [sdhypharma.com]
- 7. innospk.com [innospk.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
- 10. anaxlab.com [anaxlab.com]
Technical Support Center: Synthesis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: We are observing a very low yield of the final product, or no product at all. What are the potential causes and how can we address this?
-
Answer: Low or no yield can stem from several factors:
-
Incomplete Starting Material Conversion: The initial condensation reaction to form the benzimidazole ring may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and pH. Ensure that the temperature is maintained as specified in the protocol. For the cyclization step, acidic conditions are typically required. Verify the pH of the reaction mixture.
-
Degradation of Nitro Group: The nitro group can be sensitive to certain reagents and conditions. Avoid strongly reducing environments during the work-up and purification steps.
-
Poor Quality Reagents: Ensure that all reagents, especially the starting diamine and the dicarboxylic acid derivative, are of high purity. Impurities can interfere with the reaction.
-
Issue 2: Formation of Impurities
-
Question: Our final product is contaminated with significant impurities. What are the likely side products and how can we minimize their formation?
-
Answer: The formation of impurities is a common challenge. Key considerations include:
-
Side Reactions: Over-nitration or the formation of regioisomers are possible side reactions during the nitration step. Careful control of the nitrating agent concentration and reaction temperature is crucial.
-
Incomplete Cyclization: If the cyclization is not complete, you may have unreacted intermediates in your product mixture. As mentioned, monitor the reaction by TLC to ensure completion.
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under harsh acidic or basic conditions during work-up. Use mild conditions for extraction and purification.
-
Purification Strategy: A single purification method may not be sufficient. Consider a multi-step purification process, such as column chromatography followed by recrystallization, to achieve high purity.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: We are struggling to isolate and purify the desired product. What are the recommended procedures?
-
Answer: The physicochemical properties of this compound should guide your isolation and purification strategy.
-
Solubility: The product is soluble in ethanol and dimethylformamide, and slightly soluble in esters and ether solvents.[1] This information can be used to select appropriate solvents for extraction and recrystallization.
-
Extraction: After quenching the reaction, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the product from impurities.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance the purity of the final product.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is the molecular formula and molecular weight of this compound?
-
Answer: The molecular formula is C14H17N3O4, and the molecular weight is 291.3 g/mol .[1]
-
Question: What are the physical properties of this compound?
-
Answer: It is typically a colorless to yellow crystalline or powdery substance with a melting point of approximately 140-142 °C.[1]
-
Question: What are the primary applications of this compound?
-
Answer: It is primarily used as a pharmaceutical intermediate in the synthesis of new drug molecules, notably as an intermediate for Bendamustine.[1] It also has applications in scientific research for synthesizing compounds with a benzimidazole skeleton and potentially in the pesticide field due to its antibacterial properties.[1]
Synthesis-Specific Questions
-
Question: What are the common starting materials for the synthesis of this compound?
-
Answer: A common synthetic route involves the reaction of 4-nitro-1,2-phenylenediamine with an appropriate derivative of adipic acid or a related dicarboxylic acid. Another reported method starts from ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate which is then nitrated.[1]
-
Question: What are the key reaction steps in the synthesis?
-
Answer: The synthesis generally involves two key steps:
-
Benzimidazole Ring Formation: Condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative to form the benzimidazole ring.
-
Nitration: Introduction of the nitro group onto the benzimidazole ring, typically using a mixture of nitric acid and sulfuric acid.
-
-
Question: Are there any specific safety precautions to be taken during the synthesis?
-
Answer: Yes, several safety precautions are essential:
-
The compound itself can be irritating to the eyes, skin, and respiratory tract.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The nitration step involves the use of concentrated strong acids (nitric and sulfuric acid), which are highly corrosive. Handle these reagents with extreme care.
-
Avoid contact with oxidants and combustible materials to prevent fire or explosion hazards.[1]
-
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H17N3O4 | [1] |
| Molecular Weight | 291.3 g/mol | [1] |
| Appearance | Colorless to yellow crystalline or powdery substance | [1] |
| Melting Point | 140-142 °C | [1] |
| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in esters and ether solvents | [1] |
Table 2: Typical Reaction Conditions (Illustrative)
| Step | Reagents | Solvent | Temperature | Time | Notes |
| Benzimidazole Formation | 4-Nitro-1,2-phenylenediamine, Adipic acid monomethyl ester chloride | Dichloromethane | Room Temperature | 4-6 hours | Monitor by TLC for completion. |
| Work-up & Isolation | Saturated NaHCO3 solution, Brine | Ethyl Acetate | Room Temperature | - | Extraction and washing. |
| Purification | Silica Gel | Hexane/Ethyl Acetate Gradient | Room Temperature | - | Column Chromatography. |
| Final Product | - | Ethanol/Water | - | - | Recrystallization. |
Note: These are illustrative conditions and may need to be optimized for specific laboratory setups and scales.
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a generalized representation based on common benzimidazole synthesis methods.
Step 1: Synthesis of Ethyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
-
To a stirred solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as polyphosphoric acid, add ethyl 5-ethoxy-5-oxopentanoate (1.1 eq).
-
Heat the reaction mixture to 120-140 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude product.
Step 2: N-methylation
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low or no product yield during synthesis.
References
Technical Support Center: Synthesis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and established method involves a multi-step synthesis. The key final step is the nitration of the precursor, ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, using a mixture of nitric acid and sulfuric acid.[1]
Q2: What are the primary impurities I should be aware of during this synthesis?
The primary impurities are typically process-related and can include:
-
Isomeric Nitro Compounds: The nitration of the benzimidazole ring can lead to the formation of several positional isomers, including the 4-nitro, 6-nitro, and 7-nitro derivatives, in addition to the desired 5-nitro product.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate.
-
Di-nitrated Byproducts: Over-nitration under harsh conditions can lead to the formation of di-nitro benzimidazole derivatives.
-
Degradation Products: The compound can be sensitive to light, heat, and moisture, which may lead to degradation.[1]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product if not adequately removed.
Q3: Why is my final product colored, and how can I remove the color?
A yellow to light brown coloration is often observed.[1] This can be due to the presence of oxidized impurities derived from the starting materials or side reactions. To decolorize the product, treatment with activated charcoal followed by recrystallization is a common and effective method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired 5-Nitro Isomer
Possible Causes:
-
Suboptimal Nitration Temperature: The temperature of the nitration reaction is critical for controlling the regioselectivity. Temperatures that are too high can favor the formation of other isomers and di-nitrated products.
-
Incorrect Acid Mixture Ratio: The ratio of nitric acid to sulfuric acid influences the concentration of the nitronium ion (NO₂⁺), the active nitrating species. An improper ratio can affect the reaction rate and selectivity.
-
Inefficient Mixing: Poor mixing can lead to localized "hot spots" and uneven reaction conditions, resulting in a mixture of products.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5°C, during the addition of the nitrating mixture.
-
Acid Mixture Preparation: Prepare the nitrating mixture (nitric acid in sulfuric acid) separately and cool it before adding it to the substrate solution.
-
Controlled Addition: Add the nitrating mixture slowly and dropwise to the solution of the benzimidazole precursor with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
Issue 2: Presence of Multiple Isomeric Impurities in the Final Product
Possible Causes:
-
Reaction Conditions Favoring Isomer Formation: As mentioned, temperature and acid concentration can influence the position of nitration on the benzimidazole ring.
-
Ineffective Purification: The structural similarity of the nitro isomers can make their separation by simple crystallization challenging.
Troubleshooting Steps:
-
Optimize Nitration Conditions: Experiment with slight variations in temperature and reaction time to maximize the yield of the 5-nitro isomer.
-
Chromatographic Purification: If recrystallization is insufficient, column chromatography on silica gel is a recommended method for separating the isomers. A gradient elution system, for example, with a mixture of ethyl acetate and hexane, can be effective.
-
Recrystallization Solvent Screening: Test different solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may provide better separation of the desired isomer.
Issue 3: Difficulty in Removing Unreacted Starting Material
Possible Cause:
-
Incomplete Nitration: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a suboptimal amount of the nitrating agent.
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the controlled temperature, while monitoring its progress by TLC or HPLC.
-
Adjust Stoichiometry: A slight excess of the nitrating agent can be used to drive the reaction to completion. However, this should be done cautiously to avoid over-nitration.
-
Purification: Unreacted starting material can often be separated from the more polar nitro-products by column chromatography.
Experimental Protocols
Key Experiment: Nitration of Ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
Objective: To synthesize this compound.
Materials:
-
Ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate in concentrated sulfuric acid at 0°C (ice bath).
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the benzimidazole precursor while maintaining the temperature between 0 and 5°C and stirring vigorously.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Structure | Potential Source |
| Ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Precursor | Incomplete nitration |
| Ethyl 4-(1-methyl-4-nitro-1H-benzo[d]imidazol-2-yl)butanoate | Isomer | Side reaction during nitration |
| Ethyl 4-(1-methyl-6-nitro-1H-benzo[d]imidazol-2-yl)butanoate | Isomer | Side reaction during nitration |
| Ethyl 4-(1-methyl-7-nitro-1H-benzo[d]imidazol-2-yl)butanoate | Isomer | Side reaction during nitration |
| Di-nitro byproducts | - | Over-nitration |
Table 2: Representative HPLC Method for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Visualization
Troubleshooting Workflow for Impurity Issues
References
Technical Support Center: Multi-Step Organic Synthesis of Heterocyclic Compounds
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
General Troubleshooting
Q1: My multi-step synthesis is suffering from a consistently low overall yield. What are the common culprits and how can I improve it?
A1: A low overall yield in a multi-step synthesis is a common challenge that can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.
-
Suboptimal Reaction Conditions: Each step in the synthesis must be individually optimized. Factors such as temperature, reaction time, solvent, and catalyst loading can significantly impact the yield of individual steps.[1][2] Running small-scale trial reactions to screen and optimize these parameters is highly recommended before proceeding with a larger scale synthesis.[1]
-
Reagent and Solvent Purity: Impurities in starting materials, reagents, or solvents can lead to the formation of side products or inhibit the desired reaction.[1] Always use reagents of appropriate purity and ensure that solvents are dry, especially for moisture-sensitive reactions.
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric oxygen and moisture.[1] If any step in your synthesis is air-sensitive, it is imperative to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product of an intermediate step may be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[3] Careful handling and optimization of these procedures are essential to maximize yield.
Reaction-Specific Troubleshooting
This section provides troubleshooting advice for several common named reactions used in the synthesis of heterocyclic compounds.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3]
Q2: My Fischer indole synthesis is giving a very low yield of the desired indole. What could be the problem?
A2: Low yields in the Fischer indole synthesis can often be traced back to the catalyst, reaction conditions, or the stability of the intermediates.
-
Catalyst Choice: While zinc chloride is a common catalyst, other Lewis acids like boron trifluoride, or protic acids such as polyphosphoric acid, can be more effective for certain substrates.[3]
-
Reaction Temperature: The reaction typically requires heating, but excessive temperatures can lead to decomposition and tar formation. The optimal temperature should be determined experimentally.
-
Hydrazone Formation: The initial formation of the phenylhydrazone is a critical step. This is often done in situ, but in some cases, isolating the hydrazone before proceeding with the cyclization can improve the overall yield.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a straightforward method for synthesizing furans from 1,4-dicarbonyl compounds.[4][5]
Q3: I am observing significant charring and a low yield in my Paal-Knorr furan synthesis. How can I prevent this?
A3: Charring is a common issue in the Paal-Knorr synthesis, often resulting from harsh acidic conditions and high temperatures.[6]
-
Milder Catalysts: Instead of strong acids like sulfuric acid, consider using milder catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·Et₂O).[4]
-
Dehydrating Agents: The reaction produces water, which can inhibit the reaction or lead to side reactions. The addition of a dehydrating agent like phosphorus pentoxide (P₂O₅) can drive the reaction to completion.[4]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often reduce reaction times and improve yields by providing rapid and uniform heating.[4][7]
Q4: What are the common side products in the Paal-Knorr synthesis?
A4: The primary side reactions are acid-catalyzed polymerization of the starting material or the furan product, and ring-opening of the furan.[4] To minimize these, it is crucial to use the mildest effective reaction conditions and to monitor the reaction to avoid prolonged reaction times.[4]
Suzuki Coupling for Pyridine Derivatives
The Suzuki coupling is a versatile method for forming carbon-carbon bonds, but its application to pyridine derivatives can be challenging.
Q5: My Suzuki coupling reaction with a bromopyridine substrate is not working well, and I'm getting a lot of homocoupling of the boronic acid. What should I do?
A5: Low yields and homocoupling are frequent problems in Suzuki couplings involving pyridines.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[8] Using bulky, electron-rich phosphine ligands like SPhos or XPhos can shield the palladium center and mitigate this issue.[8][9]
-
Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[9] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical to prevent catalyst deactivation and minimize homocoupling, which is often exacerbated by the presence of oxygen.[8][9]
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by water, leading to the formation of pyridine as a byproduct.[9] Using anhydrous solvents and reagents is essential to prevent this side reaction.[9]
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions for the Synthesis of 4-phenylpyridine
| Entry | Pd Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | DMF/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (2) | DMF/H₂O | 100 | 92 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 95 |
| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 110 | 98 |
| 5 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 99 |
Data is illustrative and based on typical optimization studies.[10] Yields are highly substrate-dependent.
Table 2: Effect of Solvent on the Hantzsch Dihydropyridine Synthesis
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 6.0 | 70 | 56 |
| 2 | Dichloromethane | 6.0 | Reflux | 33 |
| 3 | C₂H₅OH | 2.5 | Reflux | 70 |
| 4 | Water | 2.0 | 80 | 92 |
Data adapted from a study on the catalyst-free Hantzsch reaction in water.[11]
Experimental Protocols
Detailed Protocol for Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of a 2-aryl-3-cyanoindole, adapted from established methods.[1]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)
-
Acid catalyst (e.g., ZnCl₂, PPA, or p-TsOH)
-
High-boiling solvent (e.g., toluene or xylene), or solvent-free conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phenylhydrazine and the α-cyano ketone.
-
If using a solvent, add it to the flask.
-
Carefully add the acid catalyst to the mixture with stirring. For solid catalysts, ensure they are finely powdered.[1]
-
Heat the reaction mixture to the appropriate temperature (typically 100-180 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add a mixture of crushed ice and water to the residue and stir until a solid product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol for Monitoring Gewald Aminothiophene Synthesis by TLC
The Gewald reaction is a multi-component reaction for the synthesis of 2-aminothiophenes.[12]
Procedure:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
At regular intervals during the reaction, take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate.
-
Also spot the starting materials (carbonyl compound and active methylene compound) on the same plate for comparison.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the 2-aminothiophene product indicates the progress of the reaction.
Mandatory Visualization
Caption: A general workflow for troubleshooting common issues in multi-step organic synthesis.
Caption: A decision tree for selecting an appropriate purification method for heterocyclic compounds.
Caption: Reaction pathway of the Bischler-Napieralski reaction showing the formation of the desired product and potential side products.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Degradation Pathways of Nitroaromatic Compounds in Solution
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the degradation of nitroaromatic compounds in solution.
Troubleshooting Guides
This section addresses common issues encountered during nitroaromatic compound degradation experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Degradation of the Nitroaromatic Compound | Inappropriate microbial strain or enzyme activity: The selected microorganism may not be effective for the target compound, or the enzyme activity may be low. | - Screen different microbial strains: Test various known nitroaromatic-degrading bacteria or fungi. - Optimize culture conditions: Adjust pH, temperature, and nutrient media to enhance microbial growth and enzyme production. - Induce enzyme activity: Some degradative pathways require induction by the substrate or a related compound.[1] |
| Sub-optimal conditions for chemical degradation: Incorrect pH, temperature, or reagent concentration for methods like Fenton oxidation or zero-valent iron reduction. | - Optimize reaction parameters: Systematically vary the pH, temperature, and concentration of reagents (e.g., H₂O₂, Fe²⁺) to find the optimal conditions. For Fenton's reagent, a pH of 3 is often optimal.[2][3] - Ensure proper mixing: Adequate mixing is crucial for the contact between the compound and the degrading agent. | |
| Inhibitory or toxic effects of the compound or intermediates: High concentrations of the nitroaromatic compound or its degradation byproducts can be toxic to microorganisms. | - Acclimatize the microbial culture: Gradually increase the concentration of the nitroaromatic compound to allow the microorganisms to adapt. - Dilute the sample: Start with lower concentrations of the target compound. | |
| Inconsistent or Irreproducible Results | Variability in experimental setup: Inconsistent starting concentrations, temperature fluctuations, or variations in microbial inoculum. | - Standardize all experimental parameters: Ensure precise and consistent preparation of solutions, temperature control, and inoculum size. - Use of proper controls: Include negative controls (without the degrading agent) and positive controls (with a compound known to degrade under the experimental conditions). |
| Degradation of the compound during storage or analysis: The compound may be unstable under storage conditions or degrade in the analytical instrument. | - Verify compound stability: Assess the stability of your compound under the storage and analytical conditions. - Prepare fresh solutions: Use freshly prepared solutions for each experiment to avoid degradation over time. | |
| Formation of Unexpected or Persistent Intermediates | Incomplete degradation pathway: The chosen degradation method may only partially transform the parent compound, leading to the accumulation of intermediates. | - Prolong the reaction time: Allow more time for the complete degradation of intermediates. - Use a combination of degradation methods: A multi-step approach (e.g., chemical reduction followed by biodegradation) may be necessary to achieve complete mineralization. |
| Identification of byproducts: Difficulty in identifying the chemical structure of the formed intermediates. | - Utilize advanced analytical techniques: Employ techniques like LC-MS/MS or GC-MS to identify and characterize the degradation byproducts.[4] | |
| Issues with Analytical Quantification (HPLC/GC) | Poor peak shape (tailing or fronting): Active sites on the column, column overload, or inappropriate mobile/carrier gas flow. | - Use a deactivated column: This is especially important for active compounds. - Optimize sample concentration: Dilute the sample to avoid column overload. - Adjust flow rates: Optimize the mobile phase or carrier gas flow rate. |
| Ghost peaks: Contamination in the injector, column, or detector. | - Clean the injector and detector: Follow the manufacturer's instructions for cleaning. - Bake out the column: This can help remove contaminants from the column. | |
| Reduced peak size (loss of sensitivity): Leaks in the system, incorrect injection volume, or detector issues. | - Check for leaks: Systematically check for leaks in the injector and gas lines. - Verify injection volume: Ensure the autosampler is aspirating and injecting the correct volume. - Check detector settings: Confirm that the detector parameters are set correctly. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms for the biodegradation of nitroaromatic compounds?
Biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions through several primary mechanisms:
-
Reductive Pathways: The nitro group is sequentially reduced to nitroso, hydroxylamino, and then amino groups. This is a common initial step, especially under anaerobic conditions.[5][6]
-
Oxidative Pathways: Monooxygenase or dioxygenase enzymes can incorporate oxygen into the aromatic ring, leading to the removal of the nitro group as nitrite.[5]
-
Hydride Addition: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a hydride-Meisenheimer complex, which then eliminates a nitrite ion.[5]
2. How can I determine the concentration of my nitroaromatic compound during a degradation experiment?
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) are the most common and reliable methods for quantifying nitroaromatic compounds.[7][8]
3. What are some common intermediates formed during the degradation of nitroaromatic compounds?
Common intermediates depend on the degradation pathway. For example, in the reductive pathway of nitrobenzene, nitrosobenzene and hydroxylaminobenzene are formed before the final product, aniline.[9] During the photodegradation of nitrobenzene, nitrophenols can be formed.[10]
4. My chemical degradation process (e.g., Fenton, zero-valent iron) is not working effectively. What should I check?
For Fenton's reagent, ensure the pH is acidic (typically around 3) and that the ratio of hydrogen peroxide to the iron catalyst is optimized.[2][3] For zero-valent iron, the reactivity can be decreased by surface oxidation; pretreatment with acid can help. The presence of other substances like humic acids can also inhibit the reaction.[11]
5. What is the difference between biotransformation and mineralization?
Biotransformation refers to any chemical change of a substance caused by living organisms, which may result in intermediates that are still organic. Mineralization is the complete degradation of an organic compound to its inorganic components, such as carbon dioxide, water, and mineral salts.[6]
Quantitative Data on Degradation of Nitroaromatic Compounds
The following tables summarize key quantitative data from various degradation studies.
Table 1: Half-lives of Nitroaromatic Compounds in Different Degradation Processes
| Compound | Degradation Process | Half-life | Reference |
| Nitrobenzene | UV/H₂O₂ | Varies (dependent on conditions) | [5] |
| Nitrophenols | UV/H₂O₂ | Varies (dependent on conditions) | [5] |
| Various Nitroaromatic Pesticides | Zero-Valent Iron | 2.8 - 6.3 hours | [1][12] |
| Nitrobenzene | Fenton's Reagent (at pH 6.9) | 250 minutes | [13] |
Table 2: Degradation Rates and Efficiency
| Compound | Degradation Process | Degradation Rate/Efficiency | Reference |
| Nitrobenzene | UV/H₂O₂ | Rate constants: 10⁻³ - 10⁻² s⁻¹ | [5] |
| Nitrophenols | UV/H₂O₂ | Rate constants: ~10⁻² s⁻¹ | [5] |
| 2,4-dinitrochlorobenzene (DNCB) | Zero-Valent Iron | Complete removal in 75 min | [14] |
| 2,4-dinitroanisole (DNAN) | Zero-Valent Iron | Complete removal in 90 min | [14] |
| 2,4-dinitrophenol (DNP) | Zero-Valent Iron | Complete removal in 210 min | [14] |
| Nitrobenzene | Fenton's Reagent | Complete degradation in 65 min (specific conditions) | [15][16] |
| 2,4,6-Trinitrotoluene (TNT) | Sono-Photo-Fenton-like/nZVI | ~40-44% in 10 min (specific conditions) | [3] |
Table 3: Optimal Conditions for Degradation
| Degradation Process | Compound | Optimal pH | Other Optimal Conditions | Reference |
| Fenton Oxidation | Nitrobenzene | 3 | [H₂O₂] = 250 mg/L, [Fe(II)] = 10 mg/L | [15][16] |
| Fenton Oxidation | p-Nitrotoluene/Nitrobenzene | - | Molar ratio H₂O₂/Compound/Fe²⁺ of 10:1:1 | [13] |
| Subcritical Water Degradation | 2,4-Dinitrotoluene (2,4-DNT) | - | Temperature: 240°C, Time: 180 min, [H₂O₂]: 100 mM | [17] |
Experimental Protocols
Protocol 1: General Procedure for Bacterial Degradation of Nitrobenzene
-
Culture Preparation: Inoculate a suitable bacterial strain (e.g., Pseudomonas pseudoalcaligenes) into a minimal salt medium. If the degradative pathway is inducible, add a small amount of nitrobenzene or a suitable inducer to the culture.[9]
-
Experimental Setup: In sterile flasks, add a defined volume of the minimal salt medium containing a known concentration of nitrobenzene.
-
Inoculation: Inoculate the flasks with the prepared bacterial culture to a specific optical density.
-
Incubation: Incubate the flasks on a shaker at an appropriate temperature (e.g., 30°C).
-
Sampling: At regular time intervals, withdraw aliquots from the flasks.
-
Sample Preparation: Centrifuge the aliquots to remove bacterial cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the concentration of nitrobenzene and any expected intermediates in the supernatant using HPLC or GC.
Protocol 2: General Procedure for Fenton Oxidation of a Nitroaromatic Compound
-
Solution Preparation: Prepare an aqueous solution of the target nitroaromatic compound at a known concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired level (typically pH 3 for optimal Fenton chemistry) using sulfuric acid.[2][3]
-
Initiation of Reaction: Add a solution of iron(II) sulfate (FeSO₄) to the reaction vessel, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ and to the nitroaromatic compound should be based on prior optimization studies.
-
Reaction: Stir the solution vigorously at a constant temperature.
-
Sampling: At specific time points, collect samples from the reaction mixture.
-
Quenching: Immediately quench the reaction in the collected samples by adding a suitable reagent, such as sodium sulfite, to consume the residual H₂O₂.
-
Analysis: Analyze the samples for the concentration of the parent nitroaromatic compound and its degradation products using an appropriate analytical method like HPLC.
Visualizations
Biodegradation Pathways
Caption: Generalized aerobic and anaerobic biodegradation pathways.
Experimental Workflow for Degradation Studies
Caption: A typical experimental workflow for studying degradation kinetics.
Troubleshooting Logic for Low Degradation
Caption: A decision-making diagram for troubleshooting low degradation yield.
References
- 1. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of nitroaromatic pesticides with zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kirj.ee [kirj.ee]
- 14. Removal of multi-substituted nitroaromatic pollutants by zero valent iron: a comparison of performance, kinetics, toxicity and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Fenton and ozone on oxidation of wastewater containing nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Approaches
The choice between HPLC and GC-MS for the analysis of a pharmaceutical compound is primarily dictated by its physicochemical properties, including volatility, thermal stability, and polarity. Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (Molecular Formula: C14H17N3O4, Molecular Weight: 291.30 g/mol ) is a crystalline solid with a relatively high boiling point, suggesting that HPLC is a more direct and robust analytical approach.[1] GC-MS analysis, while potentially feasible, may require higher temperatures that could risk thermal degradation of the analyte.
HPLC is a versatile technique well-suited for a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[2][3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In contrast, GC-MS is ideal for volatile and thermally stable compounds, separating them based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for the routine analysis, purity determination, and stability testing of this compound and related non-volatile impurities.
Experimental Protocol: HPLC-UV
This protocol is designed based on established methods for the analysis of Bendamustine and other benzimidazole derivatives.[3][5][6]
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and a buffer such as 0.05 M phosphate buffer at pH 4.5 (Solvent B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20-22 min: 70% to 30% A
-
22-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 288 nm for comprehensive impurity profiling.[5]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Illustrative Performance Data (HPLC)
The following table summarizes the expected quantitative data for the HPLC analysis, derived from validated methods for similar compounds.
| Parameter | Illustrative Value |
| Retention Time (tR) | ~ 12.5 min |
| Linearity Range | 1 - 200 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS can serve as a powerful tool for the identification and confirmation of volatile impurities or for the structural elucidation of the main compound, provided it is sufficiently volatile and thermally stable.
Experimental Protocol: GC-MS
This protocol is adapted from general methods for the analysis of nitroaromatic compounds.[4][7][8][9]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Illustrative Performance Data (GC-MS)
The following table presents the expected data for the GC-MS analysis.
| Parameter | Illustrative Value |
| Retention Time (tR) | ~ 15.8 min |
| Key Mass Fragments (m/z) | 291 (M+), 246, 218, 189, 133 |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 5 ng/mL |
Comparison Summary
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Generally straightforward, involving dissolution in the mobile phase. | May require derivatization for non-volatile compounds; dissolution in a volatile solvent. |
| Instrumentation Complexity | Moderately complex, requires high-pressure pumps. | Complex, requires a gas source and high vacuum system. |
| Sensitivity | Good, with UV detection. Can be enhanced with other detectors (e.g., MS). | Excellent, especially with mass spectrometric detection. |
| Identification Power | Based on retention time; coupling with MS provides definitive identification. | Provides both retention time and a mass spectrum for high-confidence identification. |
| Primary Application | Quantitative analysis, purity determination, stability testing. | Identification of unknowns, analysis of volatile impurities, structural elucidation. |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HPLC and GC-MS.
Caption: General workflow for HPLC and GC-MS analysis.
Signaling Pathways and Logical Relationships
The analytical techniques discussed are not directly related to signaling pathways. However, a logical diagram can illustrate the decision-making process for selecting the appropriate analytical method.
References
- 1. innospk.com [innospk.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. epa.gov [epa.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Comparative Guide to Purity Validation of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: Titration vs. High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of two distinct analytical methodologies for determining the purity of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate: classical titration and modern chromatographic analysis by HPLC. The selection of an appropriate analytical technique is paramount in drug development and quality control to ensure the identity, strength, and purity of the active pharmaceutical ingredient (API). This document outlines the experimental protocols, compares the performance characteristics, and provides visual workflows to aid researchers, scientists, and drug development professionals in making an informed decision.
The target molecule, this compound, possesses a benzimidazole core. The non-aromatic nitrogen atom in the imidazole ring imparts basic properties to the molecule, making it amenable to determination by acid-base titration. However, this classical method is often compared with more sophisticated techniques like HPLC, which can offer higher selectivity and the ability to quantify impurities simultaneously.
Experimental Methodologies
1. Purity Determination by Non-Aqueous Acid-Base Titration
Non-aqueous titration is a common method for the assay of weak bases, such as the benzimidazole derivative . The basic nitrogen atom of the imidazole ring is titrated with a strong acid in a non-aqueous solvent.
Experimental Protocol:
-
Preparation of Titrant (0.1 M Perchloric Acid):
-
Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.
-
Add 20 mL of acetic anhydride and allow the solution to stand for 24 hours.
-
Standardize the resulting solution against primary standard potassium hydrogen phthalate.
-
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
-
Titration:
-
Add 2-3 drops of crystal violet indicator to the sample solution. The solution will appear violet.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the volume of titrant consumed by the blank from the volume consumed by the sample.
-
-
Calculation of Purity:
-
The purity of the substance is calculated using the following formula:
where:
-
V = Volume of perchloric acid consumed by the sample (in L)
-
M = Molarity of the perchloric acid solution
-
E = Equivalent weight of this compound (305.31 g/mol )
-
W = Weight of the sample (in g)
-
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity determination, a reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a 0.1% formic acid solution in water (e.g., in a 60:40 v/v ratio). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 310 nm, which needs to be predetermined).
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase to make a 100 mL solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., by checking the relative standard deviation of the peak area).
-
Inject the sample solution.
-
The chromatogram will show a major peak corresponding to the active substance and potentially smaller peaks for any impurities.
-
-
Calculation of Purity:
-
The purity is typically determined by the area normalization method:
-
Comparison of Methods
The choice between titration and HPLC depends on the specific requirements of the analysis. Titration is a simpler, less expensive method suitable for routine assays where the impurities are not expected to interfere. HPLC, on the other hand, provides more detailed information about the impurity profile and is the preferred method for quality control in regulated environments.
| Parameter | Non-Aqueous Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction | Differential partitioning |
| Specificity | Low (titrates all basic substances) | High (separates the main compound from impurities) |
| Sensitivity | Milligram range | Microgram to nanogram range |
| Quantification of Impurities | Not possible | Possible |
| Analysis Time | ~15-20 minutes per sample | ~30-40 minutes per sample (including system suitability) |
| Cost per Analysis | Low | High |
| Equipment Cost | Low | High |
| Technical Skill Required | Moderate | High |
Visual Representations of Workflows
Caption: Workflow for Purity Validation by Titration.
Caption: Workflow for Purity Validation by HPLC.
Caption: Decision guide for method selection.
A Comparative Analysis of the Biological Activities of Nitrobenzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of different nitrobenzimidazole isomers, focusing on their antimicrobial and anticancer properties. The information is supported by experimental data from various studies, with a focus on quantitative comparisons to aid in drug discovery and development. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group onto the benzimidazole scaffold can significantly modulate its biological properties. The position of the nitro group on the benzene ring gives rise to different isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro), each potentially exhibiting distinct biological activity profiles. This guide aims to collate and compare the available data on these isomers to inform future research and development.
Antimicrobial Activity
Nitrobenzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The position of the nitro group has been shown to influence the potency and spectrum of this activity.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of different nitrobenzimidazole isomers and their derivatives, primarily measured by the zone of inhibition in agar disc diffusion assays.
| Compound/Isomer | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-(5-nitro-1-H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | 17 | [1] |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 | [1] |
| Substituted 5-nitrobenzimidazole derivative | Bacillus cereus | Moderate Activity | [1] |
| Substituted 5-nitrobenzimidazole derivative | Escherichia coli | Moderate Activity | [1] |
Note: The data presented is a selection from available literature and direct comparison between studies should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of nitrobenzimidazole derivatives has been explored against various cancer cell lines. Their cytotoxic effects are often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Data
The following table presents the cytotoxic activity of various nitrobenzimidazole isomers and their derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 0.028 | |
| 2-Aryl-5(6)-nitro-1H-benzimidazole (Compound 3) | K562 (Leukemia) | Not specified, induces apoptosis | |
| 6-Nitrobenzimidazole derivative (Compound 30) | Enzyme Inhibition Assay (Phosphodiesterase) | 1.5 | |
| 6-Nitrobenzimidazole derivative (Compound 1) | Enzyme Inhibition Assay (Phosphodiesterase) | 2.4 | |
| 4-Nitroimidazole derivative (Compound 5f) | MCF-7 (Breast Cancer) | 1.0 µg/mL | |
| 4-Nitroimidazole derivative (Compound 5k) | MCF-7 (Breast Cancer) | 1.0 µg/mL | |
| 4-Nitroimidazole derivative (Compound 5d) | PC3 (Prostate Cancer) | 4.0 µg/mL | |
| 4-Nitroimidazole derivative (Compound 5m) | DU145 (Prostate Cancer) | 5.0 µg/mL |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Agar Disc Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the test compounds.
1. Preparation of Inoculum:
-
A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
3. Application of Test Compounds:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The discs are then placed onto the inoculated agar surface.
4. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
5. Measurement and Interpretation:
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the nitrobenzimidazole isomers for a specified period (e.g., 48 or 72 hours).
3. MTT Addition:
-
After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.
4. Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Nitrobenzimidazole derivatives exert their biological effects through various molecular mechanisms. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Induction Pathway
Many nitrobenzimidazole derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their anticancer activity.
References
spectroscopic comparison of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate with its precursors
A detailed spectroscopic comparison of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate with its precursors, N¹-methyl-4-nitro-o-phenylenediamine and ethyl 5-oxopentanoate, provides critical insights into the structural transformations occurring during the synthesis of this important pharmaceutical building block.
This guide offers a comprehensive analysis of the key spectroscopic features of the title compound and its precursors, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting a side-by-side comparison of their spectral data, we illuminate the chemical changes that signify the successful formation of the benzimidazole ring system, a core scaffold in many therapeutic agents, including the anticancer drug Bendamustine. This information is invaluable for researchers and professionals in drug development for reaction monitoring, quality control, and structural verification.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. The data highlights the distinct spectral signatures that arise from the chemical transformation.
Table 1: ¹H NMR Spectral Data (Predicted/Typical Values)
| Compound | Key Chemical Shifts (δ, ppm) |
| N¹-methyl-4-nitro-o-phenylenediamine | ~7.5-8.0 (aromatic protons), ~5.0-6.0 (amine protons, broad), ~2.9 (N-CH₃) |
| Ethyl 5-oxopentanoate | ~9.8 (aldehyde proton), ~4.1 (q, -OCH₂CH₃), ~2.7 (t, -CH₂CHO), ~2.5 (t, -CH₂CO₂Et), ~1.9 (quint, -CH₂CH₂CH₂-), ~1.2 (t, -OCH₂CH₃) |
| This compound | ~8.4 (d, H-4), ~8.1 (dd, H-6), ~7.6 (d, H-7), ~4.1 (q, -OCH₂CH₃), ~3.8 (s, N-CH₃), ~3.0 (t, -CH₂-Ar), ~2.4 (t, -CH₂CO₂Et), ~2.1 (quint, -CH₂CH₂CH₂-), ~1.2 (t, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectral Data (Predicted/Typical Values)
| Compound | Key Chemical Shifts (δ, ppm) |
| N¹-methyl-4-nitro-o-phenylenediamine | ~140-150 (C-NO₂), ~130-140 (C-NH₂/C-NHMe), ~110-120 (aromatic C-H), ~30 (N-CH₃) |
| Ethyl 5-oxopentanoate | ~202 (C=O, aldehyde), ~173 (C=O, ester), ~60 (-OCH₂CH₃), ~43 (-CH₂CHO), ~29 (-CH₂CO₂Et), ~19 (-CH₂CH₂CH₂-), ~14 (-OCH₂CH₃) |
| This compound | ~173 (C=O, ester), ~155 (C=N), ~145 (C-NO₂), ~142 (C-q), ~118 (C-4), ~115 (C-6), ~110 (C-7), ~61 (-OCH₂CH₃), ~32 (N-CH₃), ~28 (-CH₂-Ar), ~25 (-CH₂CO₂Et), ~22 (-CH₂CH₂CH₂-), ~14 (-OCH₂CH₃) |
Table 3: IR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| N¹-methyl-4-nitro-o-phenylenediamine | ~3400-3200 (N-H stretching), ~1580 & ~1330 (N-O stretching of NO₂), ~1600 (C=C aromatic stretching) |
| Ethyl 5-oxopentanoate | ~2720 (C-H stretching of aldehyde), ~1730 (C=O stretching of ester), ~1715 (C=O stretching of aldehyde) |
| This compound | ~1730 (C=O stretching of ester), ~1620 (C=N stretching), ~1520 & ~1340 (N-O stretching of NO₂), ~1600 (C=C aromatic stretching) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| N¹-methyl-4-nitro-o-phenylenediamine | 167.07 |
| Ethyl 5-oxopentanoate | 144.08 |
| This compound | 291.12 |
Synthetic Pathway and Transformation
The synthesis of this compound is typically achieved through the condensation of N¹-methyl-4-nitro-o-phenylenediamine with ethyl 5-oxopentanoate. This reaction, known as the Phillips benzimidazole synthesis, involves the formation of a Schiff base intermediate followed by cyclization and aromatization to yield the final benzimidazole product.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which generates protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
The spectroscopic data presented provides a clear and objective comparison between this compound and its precursors. The disappearance of the characteristic aldehyde and primary/secondary amine signals, coupled with the appearance of the benzimidazole ring proton and carbon signals, serves as a definitive confirmation of the successful synthesis. This guide provides researchers and drug development professionals with the necessary data and protocols to confidently identify and characterize these important chemical entities.
A Comparative Guide to the Quantitative Analysis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates within reaction mixtures is critical for process optimization, yield determination, and quality control in drug development. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, a key intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents a side-by-side comparison of these techniques, supported by representative experimental data and detailed protocols to aid researchers in making an informed decision.
Comparison of Analytical Techniques
The performance of each analytical method is highly dependent on the specific experimental conditions and the nature of the sample matrix. The following table summarizes typical performance characteristics for the quantification of nitroaromatic compounds, such as the target benzimidazole derivative.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions.[1] | Direct measurement of UV light absorbance by the analyte in solution.[2] |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL range.[3] | Low ng/mL to pg/mL range.[1][4] | µg/mL range.[5] |
| Linearity (R²) | > 0.999[6] | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (% RSD) | < 2% | < 1% | < 5% |
| Matrix Effect | Low to Moderate | High (can be corrected with internal standards).[4] | High |
| Cost (Instrument) | Moderate | High | Low |
| Throughput | Moderate | High | High |
| Expertise Required | Intermediate | High | Low |
Experimental Protocols
Detailed methodologies are provided below for each analytical technique. These protocols are based on established methods for related benzimidazole and nitroimidazole compounds and should be optimized and validated for the specific reaction mixture.[4][5][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of benzimidazole derivatives in pharmaceutical samples.[3][6][8]
a. Sample Preparation:
-
Withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or buffer).
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range (e.g., 1-100 µg/mL).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Determined by scanning the UV spectrum of the target compound. Nitroaromatic compounds typically have strong absorbance maxima.[9] A wavelength around 254 nm or a higher wavelength specific to the nitro-benzimidazole chromophore could be used.[6]
c. Calibration and Quantification:
-
Prepare a series of standard solutions of purified this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and the prepared sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex reaction mixtures or when trace-level quantification is required.[4][10][11]
a. Sample Preparation:
-
Follow the same initial steps as for HPLC-UV, but dilute to a lower concentration range (e.g., 1-100 ng/mL).
-
Add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) to all samples and standards to correct for matrix effects and instrument variability.[4]
-
Filter the solution through a 0.22 µm syringe filter.
b. LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and speed.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion of a standard solution.
c. Calibration and Quantification:
-
Prepare calibration standards containing a fixed concentration of the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration in the samples using the same area ratio.
UV-Vis Spectrophotometry
This is a simpler and more rapid method, suitable for preliminary analysis or for reaction mixtures where the target analyte is the primary absorbing species at the chosen wavelength.[2]
a. Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., ethanol or acetonitrile) to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Use the same solvent as a blank reference.
b. Spectrophotometric Conditions:
-
Instrument: Double-beam UV-Vis spectrophotometer.[12]
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). The nitro functional group typically results in a strong absorption band.[9]
-
Measurement: Measure the absorbance of all standards and samples at the determined λmax.
c. Calibration and Quantification:
-
Prepare a series of standard solutions of the purified analyte in the same solvent used for sample dilution.
-
Measure the absorbance of each standard.
-
Construct a calibration curve according to the Beer-Lambert Law by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for quantitative analysis and a decision-making process for method selection.
Caption: General workflow for the quantitative analysis of a target compound in a reaction mixture.
Caption: Decision tree for selecting the appropriate analytical method based on experimental needs.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. microbenotes.com [microbenotes.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 9. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 10. Current Developments in LC-MS for Pharmaceutical Analysis [jstage.jst.go.jp]
- 11. scispace.com [scispace.com]
- 12. agilent.com [agilent.com]
A Comparative Guide to Reference Standards for the Analysis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of reference standards for the analysis of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, a key intermediate and potential impurity in the synthesis of the chemotherapy drug Bendamustine.
Comparison of Reference Standard Grades
The selection of a reference standard is a critical step in the analytical workflow. High-quality, certified reference materials (CRMs) provide the benchmark against which analytical measurements are made, ensuring accuracy and traceability. Below is a comparison of a typical high-purity, certified reference standard from a reputable supplier versus a standard research-grade chemical.
Table 1: Comparison of Reference Standard Specifications
| Feature | High-Purity Certified Reference Standard (e.g., LGC, USP) | Research-Grade Chemical |
| Purity | Typically ≥99.5% with a detailed purity assessment | Often >98%, but may lack comprehensive characterization |
| Certification | Manufactured under ISO/IEC 17025 and/or ISO 17034 accreditation.[1] Accompanied by a comprehensive Certificate of Analysis (CoA). | May come with a basic specification sheet, but often lacks formal certification. |
| Traceability | Traceable to international standards (e.g., SI units). | Generally not traceable. |
| Supplied Data | Detailed CoA with identity confirmation (¹H-NMR, MS, IR), purity by a primary method (e.g., mass balance, qNMR), and content of residual solvents and water. | Basic data such as melting point and appearance. Purity often determined by a single method (e.g., HPLC area %). |
| Intended Use | Quantitative analysis, method validation, system suitability testing, and as a primary calibrant. | Primarily for research and development purposes where high accuracy is not the main driver. |
Experimental Protocols for Analysis
The analysis of this compound, particularly in the context of Bendamustine quality control, is predominantly performed using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed to separate Bendamustine from its potential impurities, including this compound.
Table 2: HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Primesep 200, 4.6x150 mm, 5 µm[2] | C18 reverse-phase column (e.g., Thermo Hypersil C18)[3] |
| Mobile Phase | Acetonitrile – 30%Buffer: H₂SO₄ – 0.1%[2] | A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate dibasic buffer, pH 7) and acetonitrile. A common composition is a 70:30 ratio of buffer to acetonitrile.[3] |
| Flow Rate | 0.6 mL/min[2] | 1.0 mL/min[3] |
| Detection | UV, 215 nm[2] | UV, 232 nm[3] |
| Column Temperature | Ambient | 25°C |
| Injection Volume | 10 µL | 10-20 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.
-
Sample Solution: Prepare the sample containing the active pharmaceutical ingredient (API) or drug product in the same diluent to a concentration that is expected to be within the linear range of the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Typical ¹H-NMR (400 MHz, CDCl₃) Expected Resonances:
-
Aromatic protons on the benzimidazole ring system.
-
A singlet for the N-methyl group.
-
A quartet and a triplet for the ethyl ester group.
-
Multiplets for the butanoate chain protons.
Visualizing the Analytical Workflow and Compound's Role
The following diagrams illustrate the typical analytical workflow for using a reference standard and the position of this compound in the context of Bendamustine.
Caption: Workflow for HPLC analysis using a reference standard.
Caption: Role of the compound in Bendamustine synthesis.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Heterocyclic Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the analysis of heterocyclic compounds, which are core structures in a vast number of pharmaceuticals and biologically active molecules. The accurate and reliable quantification and characterization of these compounds are critical for drug discovery, development, and quality control. Cross-validation of analytical methods—the process of critically assessing data from two or more techniques—ensures the robustness, reliability, and reproducibility of results.[1][2]
This document details the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to guide the selection of the most appropriate methodology.
Comparison of Key Analytical Techniques
The choice of an analytical technique for heterocyclic compounds depends heavily on the analyte's physicochemical properties, such as volatility, thermal stability, polarity, and concentration, as well as the analytical objective (e.g., quantification, structural elucidation, or screening).
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique ideal for non-volatile, polar, and thermally labile compounds, which includes a wide range of heterocyclic structures.[3][4] HPLC separates compounds based on their interactions with a stationary and a liquid mobile phase.[4] It is highly versatile and can be coupled with various detectors, such as Ultraviolet (UV) or fluorescence detectors, for quantification.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] It is best suited for volatile and thermally stable compounds.[3][4] Many heterocyclic compounds are not sufficiently volatile for direct GC analysis and require a chemical derivatization step to increase their volatility, which can add complexity to the workflow.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[7] This hyphenated technique is a cornerstone in modern analytical chemistry, capable of analyzing a broad spectrum of heterocyclic compounds in complex matrices with high sensitivity.[7][8] It is particularly useful for identifying and quantifying trace-level analytes.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of molecules.[9] It provides detailed information about the molecular structure, connectivity, and stereochemistry of heterocyclic compounds.[9][10] While its sensitivity is inherently lower than mass spectrometry-based methods, NMR is highly reproducible and can be used for quantitative analysis (qNMR) without the need for identical reference standards.[11] For isomer identification, NMR is often considered more reliable than chromatographic methods.[12]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the analysis of heterocyclic compounds. These values are indicative and can vary based on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC | GC-MS | LC-MS | NMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases[3] | Separation based on volatility and boiling point in a gaseous mobile phase[3] | HPLC separation coupled with mass-based detection[7] | Nuclear spin transitions in a magnetic field for structural elucidation[9] |
| Applicability | Non-volatile, polar, thermally labile compounds[3][13] | Volatile, thermally stable compounds (or derivatized non-volatile compounds)[3][13] | Wide range of compounds, especially in complex matrices[13][14] | Structural elucidation and quantification of pure or semi-pure compounds[9][11] |
| Linearity (r²) | > 0.995[3] | > 0.992[3] | > 0.99 | Not applicable in the same way; signal is directly proportional to the number of nuclei |
| Accuracy (Recovery %) | 83 - 103%[3] | 81 - 100%[3] | 77 - 96%[14][15] | High accuracy for quantification (qNMR) |
| Precision (RSD %) | < 6%[3] | < 15%[3] | < 15% | Very high reproducibility, typically < 1% |
| Limit of Detection (LOD) | ng/g to µg/L range[3][5] | pg/g to ng/g range[3] | µg/L to pg/L range[14] | µg to mg range (analyte dependent)[8] |
Mandatory Visualization
Caption: A logical workflow for the cross-validation of analytical methods.
Caption: A standard experimental workflow for LC-MS analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of heterocyclic compounds.
HPLC Protocol for a Non-Volatile Heterocycle
This protocol is a general guideline for quantifying a non-volatile, UV-active heterocyclic compound in a drug substance.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water). The final concentration is approximately 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 150 µg/mL) from a certified reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[16]
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
-
Data Acquisition and Processing:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the analyte peak by its retention time.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
GC-MS Protocol for a Volatile Heterocycle
This protocol is suitable for the analysis of volatile or semi-volatile heterocyclic compounds, such as polycyclic aromatic alkaloids.[17]
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent (e.g., dichloromethane or methanol).[18]
-
Dilute the stock solution to a final concentration of approximately 10-20 µg/mL.[18][19]
-
If derivatization is needed to increase volatility (e.g., for compounds with active hydrogens), use a suitable agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Transfer the final solution to a 2 mL GC autosampler vial.[18]
-
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Acquisition and Processing:
-
Acquire the total ion chromatogram (TIC).
-
Identify the target compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
For quantification, use a calibration curve or an internal standard method.
-
LC-MS Protocol for a Heterocycle in a Complex Matrix
This method is designed for the sensitive detection and quantification of a heterocyclic drug metabolite in a biological fluid like plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[20]
-
-
Instrumentation and Conditions:
-
Instrument: HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[14]
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MS Detection: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Data Acquisition and Processing:
-
Monitor the specific m/z transitions for the analyte and the internal standard.
-
Integrate the peak areas for both.
-
Calculate the concentration of the analyte using a calibration curve prepared in the same biological matrix.
-
NMR Protocol for Structural Confirmation
This protocol outlines the steps for confirming the structure of a purified heterocyclic compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[21]
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Instrumentation and Conditions:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: For proton chemical shifts, coupling constants, and integration.
-
¹³C NMR: To observe all unique carbon atoms.
-
2D NMR (COSY): To identify proton-proton couplings (H-H correlations).
-
2D NMR (HSQC): To identify one-bond proton-carbon correlations (C-H correlations).
-
2D NMR (HMBC): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[9]
-
-
-
Data Acquisition and Processing:
-
Acquire the spectra using standard pulse programs.
-
Process the data (Fourier transformation, phase correction, baseline correction).
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assemble the complete molecular structure.
-
Compare the obtained data with literature values or predicted spectra to confirm the identity of the heterocyclic compound.
-
Conclusion and Recommendations
The cross-validation of analytical techniques is indispensable for ensuring the quality and reliability of data in the analysis of heterocyclic compounds.
-
For routine quantification of known, non-volatile compounds, HPLC with UV detection is often the most robust, cost-effective, and precise method.[3]
-
For volatile or semi-volatile analytes, GC-MS provides excellent separation and sensitivity, although the potential need for derivatization should be considered.[3]
-
For trace-level analysis in complex matrices or when high sensitivity and selectivity are paramount, LC-MS is the technique of choice.[7][22] It represents the gold standard for metabolite identification and pharmacokinetic studies.
-
For unambiguous structural elucidation, isomer differentiation, and characterization of novel heterocyclic compounds, NMR spectroscopy is essential.[9] While less sensitive than MS, its ability to provide a complete structural picture is unmatched.
Ultimately, a multi-technique approach is often the most powerful strategy. Using a chromatographic method like LC-MS for separation and initial identification, followed by NMR for definitive structural confirmation of the isolated compound, provides a comprehensive and validated understanding of the heterocyclic analyte.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. rsc.org [rsc.org]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. reddit.com [reddit.com]
- 13. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uoguelph.ca [uoguelph.ca]
- 19. researchgate.net [researchgate.net]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitrobenzimidazoles: A Comparative Guide to Computational and Docking Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and docking studies on nitrobenzimidazole derivatives. It synthesizes experimental data and methodologies from recent literature to aid in the design and interpretation of in silico drug discovery efforts.
Nitrobenzimidazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Computational and molecular docking studies are pivotal in elucidating the structure-activity relationships of these compounds and in guiding the development of more potent and selective therapeutic agents. This guide offers a comparative analysis of the performance of various nitrobenzimidazole derivatives based on published experimental data.
Comparative Analysis of Docking Performance
The in silico performance of nitrobenzimidazole derivatives has been evaluated against various biological targets. The binding affinity and docking scores, which predict the strength of the interaction between a ligand and a protein, are key metrics in these studies. A lower binding energy generally indicates a more stable and favorable interaction.
Antimicrobial Activity
A study on newly synthesized nitro-substituted benzimidazole derivatives revealed their potential as antimicrobial agents. Molecular docking studies were conducted on the bacterial proteins of Escherichia coli (PDB ID: 2VH1) and Bacillus cereus (PDB ID: 5N1P) and compared with the standard drug Streptomycin. The results, presented in Table 1, show that the synthesized compounds exhibit appreciable binding affinities, in some cases surpassing that of the standard drug.[1]
Table 1: In Silico Molecular Docking of Nitrobenzimidazole Derivatives Against Bacterial Proteins [1]
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| XY-1 (2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol) | B. cereus (5N1P) | -5.9 |
| E. coli (2VH1) | -7.6 | |
| XY-2 | B. cereus (5N1P) | -5.7 |
| E. coli (2VH1) | -7.1 | |
| XY-3 (5-nitro-2-phenyl-1H-benzoimidazole) | B. cereus (5N1P) | -4.3 |
| E. coli (2VH1) | -7.4 | |
| Streptomycin (Standard) | B. cereus (5N1P) | -6.5 |
| E. coli (2VH1) | -6.5 |
Anticancer Activity
Nitrobenzimidazole derivatives have also been investigated as potential anticancer agents, with a notable focus on inhibiting the epidermal growth factor receptor (EGFR), a key protein in many cancers.[4] While a direct comparison of nitro-specific derivatives is limited in the provided results, studies on broader benzimidazole derivatives, including those with nitro groups, show promising binding energies against EGFR. For instance, some keto-benzimidazoles have shown binding energies as low as -8.1 kcal/mol against wild-type EGFR and -8.4 kcal/mol against the T790M mutant.[4]
Anti-inflammatory Activity
In the context of anti-inflammatory research, nitro-substituted benzamide derivatives have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS). Two compounds, in particular, demonstrated significant inhibitory capacity with IC50 values of 3.7 µM and 5.3 µM.[3] Molecular docking analyses revealed that these compounds bind efficiently to the iNOS enzyme.[3][5]
In Silico ADMET and Pharmacokinetic Predictions
Beyond binding affinity, the drug-likeness of a compound is assessed through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several nitrobenzimidazole derivatives have been subjected to in silico ADMET analysis, which suggests they possess favorable pharmacokinetic characteristics and fall within the standard ranges for drug candidates.[6][7] These studies often evaluate parameters such as blood-brain barrier permeability, gastrointestinal absorption, and potential toxicity, providing a more holistic view of a compound's potential as a therapeutic agent.[6][8]
Experimental Protocols for Computational and Docking Studies
The following is a generalized methodology for performing computational and docking studies on nitrobenzimidazole derivatives, synthesized from various reported protocols.[4][5][9]
Ligand Preparation
The three-dimensional (3D) structures of the nitrobenzimidazole derivatives are crucial for docking simulations.
-
2D to 3D Conversion: The two-dimensional (2D) structures of the derivatives are first drawn using chemical drawing software and then converted into 3D structures.[9]
-
Energy Minimization: To obtain a stable, low-energy conformation, the 3D structures are subjected to energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF).[9]
Receptor Preparation
The target protein's structure must be carefully prepared to ensure accurate docking results.
-
Structure Retrieval: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).[9]
-
Cleaning the Structure: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.[4][9]
-
Adding Hydrogens and Charges: Hydrogen atoms are added to the protein structure, and appropriate protonation states are assigned to amino acid residues. Charges, such as Kollman and Gasteiger charges, are also added to reconstruct the molecular electrostatic potential.[4][9]
-
Energy Minimization: The prepared protein structure is energy minimized to relieve any steric clashes.[9]
Molecular Docking
This step involves simulating the binding of the ligand to the receptor.
-
Defining the Binding Site: The binding site on the receptor is defined, often based on the location of a known co-crystallized ligand or through binding site prediction software.[9]
-
Grid Generation: A grid box is generated to encompass the defined binding site, defining the search space for the docking algorithm.[9]
-
Docking Simulation: Docking is performed using software such as AutoDock Vina or PyRx.[1][4] The docking parameters, including the number of runs and the exhaustiveness of the search, are configured before launching the simulation.[4][9]
Analysis of Results
The final step involves analyzing the output of the docking simulation.
-
Binding Energy and Poses: The predicted binding energies and the different binding poses of the ligand are examined. The top-ranked poses with the lowest binding energies are selected for further analysis.[9]
-
Visualization of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized using software like Discovery Studio to understand the binding mode.[1][4]
Workflow for Computational and Docking Studies
The following diagram illustrates a typical workflow for the computational and docking analysis of nitrobenzimidazole derivatives.
References
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate in a Laboratory Setting
For Immediate Reference: Treat as Hazardous Chemical Waste
The proper disposal of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate, a compound used in pharmaceutical research, is critical for ensuring laboratory safety and environmental protection.[1][2][3] Due to its chemical structure, which includes a nitroaromatic group, it should be managed as hazardous waste.[4][5] This guide provides detailed procedures for its safe handling and disposal, in line with standard laboratory practices.
Summary of Disposal Procedures
Proper disposal involves a multi-step process that begins with correct identification and segregation of the waste. All personnel handling this compound must be trained on these procedures and wear appropriate Personal Protective Equipment (PPE).
| Procedure Stage | Key Action | Notes |
| 1. Waste Identification & Segregation | Classify as "Hazardous Chemical Waste." | Due to the nitro functional group, it is considered a potentially reactive and toxic compound.[4] |
| 2. Containerization | Use a dedicated, properly labeled, and sealed waste container. | The container must be chemically resistant and clearly marked with "Hazardous Waste" and the full chemical name.[1][2][6] |
| 3. Storage | Store in a designated, well-ventilated, and secure area. | Keep away from incompatible materials, heat sources, and open flames.[1][7][8] |
| 4. Disposal | Arrange for pickup by a certified hazardous waste disposal service. | Do not dispose of down the drain or in regular trash.[2][9] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step process for the safe disposal of this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste container (chemically compatible).
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and nitrile gloves.
-
Prepare the Waste Container:
-
Transferring the Waste:
-
Carefully transfer the waste into the designated container.
-
If transferring a solution, use a funnel to prevent spills.
-
For solid waste, ensure it is securely contained.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]
-
-
Sealing and Storing the Container:
-
Arranging for Disposal:
-
Decontaminating Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
The first rinse of the empty container should be collected and disposed of as hazardous waste.[2]
-
After thorough rinsing, deface or remove the original label before disposing of the container as regular solid waste, if permitted by your institution.[9]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. essr.umd.edu [essr.umd.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Page loading... [guidechem.com]
- 11. sdhypharma.com [sdhypharma.com]
- 12. Ethyl 4-(1-Methyl-5-nitrobenzimidazol-2-yl)butanoate | CAS Number 3543-72-4 [klivon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
